molecular formula C7H10N2O3 B1395847 methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1208081-63-3

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1395847
CAS No.: 1208081-63-3
M. Wt: 170.17 g/mol
InChI Key: LGHMSSOQHUYMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMSSOQHUYMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Infrared Spectroscopy of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectroscopic characterization of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate . This analysis synthesizes structural theory with experimental best practices to serve as a definitive reference for analytical validation.

Executive Summary

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (Structure:


, MW: 170.17  g/mol ) is a bifunctional pyrazole scaffold widely utilized in medicinal chemistry as a building block for kinase inhibitors and GPCR ligands. Its structural integrity relies on three distinct functionalities: a conjugated methyl ester, a primary hydroxymethyl group, and a 1,3,5-substituted pyrazole core.

This guide provides a rigorous framework for validating this compound using Fourier Transform Infrared (FT-IR) spectroscopy. By analyzing the vibrational coupling between the electron-rich pyrazole ring and its substituents, researchers can definitively confirm regioisomer purity and functional group integrity.

Chemical Identity & Structural Basis

Before interpreting the spectrum, the analyst must understand the vibrational degrees of freedom specific to this substituted heterocycle.

FeatureMoietyVibrational Significance
Core 1-Methyl-1H-PyrazoleAromatic system; exhibits characteristic "breathing" modes and C=N stretches. Absence of N-H stretch is a critical purity marker.
Pos 3 Methyl CarboxylateConjugated ester; C=O frequency is lowered by resonance with the pyrazole ring.
Pos 5 HydroxymethylPrimary alcohol; capable of strong intermolecular H-bonding, broadening the O-H stretch.
Pos 1 N-MethylDiagnostic aliphatic C-H stretches; confirms N-alkylation.

Experimental Protocol

To ensure reproducible high-resolution spectra, the following method is recommended. The Attenuated Total Reflectance (ATR) technique is preferred for its speed and minimal sample destruction, though KBr Transmission remains the gold standard for resolution in the fingerprint region.

Sample Preparation Workflow

Method A: Diamond ATR (Recommended for Routine QC)

  • Crystal Clean: Ensure the diamond crystal is cleaned with isopropanol and shows a flat baseline (background scan).

  • Deposition: Place ~2-5 mg of the solid compound onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N). Causality: Insufficient pressure yields poor signal-to-noise ratio; excessive pressure can damage softer crystalline lattices.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Recommended for Structural Elucidation)

  • Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause the Christiansen effect, distorting band shapes and baselines.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

Spectral Analysis & Assignment

The IR spectrum of this compound is defined by four distinct zones. The following assignments are derived from empirical data of 1,3,5-substituted pyrazoles.

Zone I: High Frequency (3600 – 2800 cm⁻¹)

This region confirms the presence of the alcohol and the methylation pattern.

  • O-H Stretching (

    
    ): 
    
    • Expected: 3200–3450 cm⁻¹ (Broad, strong).

    • Mechanistic Insight: The hydroxymethyl group at position 5 facilitates intermolecular hydrogen bonding. A sharp peak at ~3600 cm⁻¹ would only be observed in dilute non-polar solution, indicating free O-H.

  • C-H Stretching (

    
    ): 
    
    • Aromatic (Ring C4-H): 3100–3150 cm⁻¹ (Weak shoulder).

    • Aliphatic (N-Me, O-Me, CH₂): 2920–2990 cm⁻¹ (Medium).

    • Validation Check: The absence of a sharp band around 3100–3400 cm⁻¹ (specifically N-H stretch) confirms the N1 position is methylated. If an N-H band appears, the sample may contain the 1H-pyrazole precursor.

Zone II: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the most diagnostic region for the carbonyl and ring electronics.

  • Ester Carbonyl (

    
    ): 
    
    • Expected: 1715–1730 cm⁻¹ (Strong).

    • Mechanistic Insight: While aliphatic esters typically absorb at 1740 cm⁻¹, the conjugation with the aromatic pyrazole ring at position 3 reduces the bond order, shifting the absorption to a lower wavenumber.

  • Ring Vibrations (

    
    ): 
    
    • Expected: 1520–1590 cm⁻¹ (Medium to Strong).

    • Interpretation: These bands represent the skeletal vibrations of the heterocyclic core. 1,3,5-substitution patterns often result in a doublet in this region.

Zone III: The Fingerprint Region (1500 – 1000 cm⁻¹)

Used for unique identification and confirmation of the ether linkages.

  • C-O Stretching (

    
    ): 
    
    • Ester (C-O-C): ~1240–1260 cm⁻¹ (Strong, often asymmetric).

    • Alcohol (C-O-H): ~1040–1080 cm⁻¹ (Strong).

    • Differentiation: The ester C-O stretch is typically at a higher frequency than the primary alcohol C-O stretch due to resonance stiffening.

Summary Table of Diagnostic Bands
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl

3200–3450Broad, StrongConfirms 5-hydroxymethyl group presence.
Aromatic C-H

3100–3150WeakConfirms heteroaromatic ring integrity.
Aliphatic C-H

2920–2990MediumConfirms Methyl/Methylene groups.
Ester C=O

1715–1730Very StrongPrimary confirmation of 3-carboxylate.
Pyrazole Ring

1520–1590MediumCharacteristic of the heterocyclic core.
Ester C-O

1240–1260StrongConfirms ester linkage.
Alcohol C-O

1040–1080StrongConfirms primary alcohol character.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical decision process for validating the structure based on the IR data.

IR_Validation_Logic Start Start: Acquire Spectrum Check_CO Check 1715-1730 cm⁻¹ (Strong Band?) Start->Check_CO Check_OH Check 3200-3450 cm⁻¹ (Broad Band?) Check_CO->Check_OH Yes Fail_Ester FAIL: Ester Missing (Check Precursor) Check_CO->Fail_Ester No Check_NH Check 3100-3200 cm⁻¹ (Sharp N-H Band?) Check_OH->Check_NH Yes Fail_Alc FAIL: Alcohol Missing (Check Oxidation/Reduction) Check_OH->Fail_Alc No Check_FP Check 1000-1300 cm⁻¹ (C-O Stretches?) Check_NH->Check_FP No (Good) Fail_Alk FAIL: N-H Present (Incomplete Methylation) Check_NH->Fail_Alk Yes (Bad) Valid VALID STRUCTURE Methyl 5-(hydroxymethyl)- 1-methyl-1H-pyrazole-3-carboxylate Check_FP->Valid Confirmed

Figure 1: Decision tree for the structural validation of the target pyrazole derivative via IR spectroscopy.

Troubleshooting & Common Artifacts

When analyzing the spectrum, be vigilant for these common interferences which can lead to false negatives/positives:

  • Residual Water (Broad band @ 3400 cm⁻¹ + Bending @ 1640 cm⁻¹):

    • Issue: The compound is hygroscopic due to the hydroxymethyl group. Wet samples will show an exaggerated O-H band and a deformation band near 1640 cm⁻¹ that can obscure the pyrazole ring stretches.

    • Remedy: Dry the sample in a vacuum desiccator over

      
       for 24 hours prior to analysis.
      
  • Atmospheric

    
     (Doublet @ 2350 cm⁻¹): 
    
    • Issue: Poor background compensation.

    • Remedy: Ensure the sample compartment is purged or a fresh background is taken immediately before measurement.

  • Solvent Residues:

    • Ethyl Acetate: Look for extra C=O bands ~1740 cm⁻¹.

    • DCM: Look for C-Cl stretches in the low frequency region (<800 cm⁻¹).

References

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals.

  • Sigma-Aldrich. (n.d.).[1][2] 3-Methylpyrazole-5-carboxylic acid Product Specification.

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid IR Data. Wiley Science Solutions.

Sources

Technical Guide: Biological Activity & Synthetic Optimization of N-Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, but its N-unsubstituted forms suffer from rapid tautomeric interconversion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), complicating ligand-target interactions.[1][2] N-methylation  locks the heterocycle into a fixed tautomeric state, modulates lipophilicity (logP), and eliminates the hydrogen bond donor capability of the pyrrole-like nitrogen while retaining the acceptor capability of the pyridine-like nitrogen.

This guide analyzes the pharmacological profile of N-methyl pyrazole derivatives, focusing on their utility as EGFR kinase inhibitors in oncology and MmpL3 inhibitors in antimycobacterial therapies.[3] It provides validated synthetic protocols for overcoming the N1/N2 regioselectivity challenge and details standard bioassay workflows.

Structural Significance & SAR: The "Methyl Switch"[3]

Tautomeric Locking

In unsubstituted pyrazoles, the proton shuttles between N1 and N2.[2][3] This creates ambiguity in binding modes.[3] N-methylation freezes the conformation, allowing for precise structure-based drug design (SBDD).[3]

  • Pharmacokinetic Impact: The methyl group increases lipophilicity, enhancing passive membrane permeability (PAMPA) and blood-brain barrier (BBB) penetration.[1]

  • Metabolic Stability: N-methylation prevents glucuronidation at the nitrogen, a common metabolic clearance pathway for N-H azoles.[3]

Mechanistic SAR Data
FeatureModificationBiological Consequence
N1-Position Methylation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Locks tautomer; removes H-bond donor; increases

by ~0.[1][2]5.
C3-Position Aryl/HeteroarylCritical for hydrophobic pocket occupation (e.g., ATP gatekeeper residue).[2]
C4-Position Electron-Withdrawing (

)
Increases acidity of C5-H; enhances metabolic stability.
C5-Position Bulky Lipophilic GroupsModulates selectivity between COX-2 and Kinase targets.[2]

Synthetic Strategy: Overcoming Regioselectivity

The classical condensation of methylhydrazine with 1,3-diketones often yields a mixture of regioisomers (N1-methyl vs. N2-methyl), which are difficult to separate.[2][3]

The Challenge of Asymmetry

When reacting methylhydrazine (


) with an unsymmetrical 1,3-diketone (

), the nucleophilic attack can occur at either carbonyl, dictated by steric hindrance and electronic density.[1][2]
Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the pathway and the critical separation or direction steps required to isolate the bioactive N-methyl isomer.

SynthesisWorkflow Start Precursors (1,3-Diketone + Methylhydrazine) Reaction Cyclocondensation (Reflux/EtOH) Start->Reaction Acid Cat. Strategy2 Strategy B: Regiocontrol (N-Boc-hydrazones) Start->Strategy2 Pre-functionalization Mixture Isomeric Mixture (N1-Me + N2-Me) Reaction->Mixture Strategy1 Strategy A: Chromatographic Separation Mixture->Strategy1 Low Selectivity Final Pure N-Methyl Pyrazole (Bioactive Scaffold) Strategy1->Final Yield Loss Strategy2->Final High Yield

Caption: Workflow contrasting classical non-selective synthesis with modern regiocontrolled strategies (e.g., N-Boc-hydrazones) to secure the target N-methyl isomer.

Therapeutic Profiles

Oncology: EGFR and Kinase Inhibition

N-methyl pyrazoles act as ATP-competitive inhibitors.[2] The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor interacting with the hinge region of the kinase.

  • Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

  • Mechanism: Derivatives like pyrazolinyl-indoles (e.g., Compound HD05) occupy the ATP-binding pocket.[3] The N-methyl group positions the adjacent aryl rings to interact with the hydrophobic back pocket.

  • Data: Recent studies indicate

    
     values in the sub-micromolar range (
    
    
    
    ) against A549 lung cancer cell lines for optimized hybrids.
Antimicrobial: Tuberculosis and MmpL3

The MmpL3 transporter is essential for Mycobacterium tuberculosis cell wall biosynthesis.

  • Activity: 1,3,5-trisubstituted N-methyl pyrazoles have shown potent anti-tubercular activity.[3]

  • Key Compound: 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole derivatives.[3]

  • Mechanism: The scaffold binds to the proton translocation channel of MmpL3, disrupting the mycolic acid transport.[3]

Validated Experimental Protocols

Protocol A: Regioselective Synthesis (N-Boc Strategy)

Rationale: To avoid difficult isomeric separations, this method uses steric bulk to direct cyclization.[1][2][3]

Reagents:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Alkynic ketone (1.0 equiv)
    
  • N-Boc-N-methylhydrazine (1.1 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Condensation: Dissolve the alkynic ketone in EtOH (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Add N-Boc-N-methylhydrazine. Stir at room temperature for 4 hours.
    
  • Cyclization: Evaporate solvent.[3] Redissolve the intermediate hydrazone in DCM (

    
    ).
    
  • Deprotection/Cyclization: Add TFA (5.0 equiv) dropwise at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Allow to warm to room temperature and stir for 2 hours. Note: The removal of the Boc group triggers immediate cyclization.
    
  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the antiproliferative effect of the synthesized N-methyl pyrazole on cancer cell lines (e.g., A549, MCF-7).[1][2][3][5]

Materials:

  • Cell line: A549 (Lung carcinoma).[3][5]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

  • Control: Doxorubicin or Erlotinib.[3]

Workflow:

  • Seeding: Plate cells at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration

    
    ) in serial dilutions (
    
    
    
    ).
  • Incubation: Incubate for 48 hours.

  • Labeling: Add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4 hours.
  • Solubilization: Remove medium.[3] Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.
Visualization: Kinase Inhibition Mechanism

The following diagram details how the N-methyl pyrazole scaffold interrupts the phosphorylation cascade.

MechanismOfAction Inhibitor N-Methyl Pyrazole Derivative ATP_Pocket ATP Binding Pocket (EGFR/Kinase) Inhibitor->ATP_Pocket High Affinity Competition Competitive Binding (H-Bond to Hinge) ATP_Pocket->Competition SignalBlock Block Phosphorylation (Signal Transduction) Competition->SignalBlock Prevents ATP Entry Apoptosis Induction of Apoptosis SignalBlock->Apoptosis Cell Death

Caption: Mechanism of Action showing competitive inhibition of the ATP-binding site by the pyrazole scaffold, leading to apoptotic signaling.

References

  • European Journal of Medicinal Chemistry. (2012). Design, synthesis and biological evaluation of a novel series of 1,3,4-oxadiazole, bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety as cytotoxic agents. [1][3]

  • International Journal of Molecular Sciences. (2020). Pyrazole Derivatives as Potential Anti-Tumor Agents: A Review.

  • ACS Omega. (2023).[3] Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.

  • Journal of Organic Chemistry. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.

  • VeriXiv (Preprint). (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [3][6][7]

Sources

Structural Elucidation of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural elucidation of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate . It addresses the critical challenge of distinguishing this specific regioisomer from its 1,3,4- or 1,5,3-analogs—a common bottleneck in fragment-based drug discovery (FBDD) where pyrazole scaffolds are ubiquitous.

Executive Summary & Synthetic Context

The target molecule, Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (Formula:


, MW: 184.19), represents a "push-pull" pyrazole scaffold often used as a core pharmacophore in kinase inhibitors.
The Regiochemistry Challenge

Synthesis typically involves the cyclization of methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., dimethyl acetylenedicarboxylate followed by selective reduction, or a furanone derivative). This reaction is not regiospecific , often yielding a mixture of two isomers:

  • Target (1,5-isomer): 1-methyl-5-hydroxymethyl-3-carboxylate.

  • Impurity (1,3-isomer): 1-methyl-3-hydroxymethyl-5-carboxylate.

Standard LC-MS cannot distinguish these isomers as they share identical mass and fragmentation patterns. Therefore, 2D NMR spectroscopy is the mandatory analytical standard for structural confirmation.

Mass Spectrometry & Elemental Logic

Before advanced spectroscopy, the molecular formula must be validated.

  • Method: ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry).

  • Expected Result:

    
     m/z.
    
  • Fragment Analysis:

    • Loss of

      
       (31 Da) indicates the methyl ester.
      
    • Loss of

      
       (18 Da) confirms the aliphatic hydroxyl group (uncommon in aromatic phenols, common in hydroxymethyls).
      

NMR Spectroscopy: The Elucidation Core

This section details the self-validating logic required to assign the regiochemistry.

Sample Preparation
  • Solvent: DMSO-

    
     is required.[1] 
    
    
    
    often obscures the hydroxyl proton or leads to broadening due to exchange. DMSO-
    
    
    slows proton exchange, revealing the OH coupling pattern.
  • Concentration: 10–15 mg in 600

    
    L.
    
1H NMR Assignment (400 MHz, DMSO- )
Signal (

ppm)
MultiplicityIntegralAssignmentLogic
13.0 - 14.0Broad--Absent (Confirms N-alkylation; NH would be here)
6.75Singlet1HH-4Aromatic proton on the pyrazole ring.
5.20Triplet (

Hz)
1H-OHTriplet indicates coupling to

.
4.55Doublet (

Hz)
2H

Methylene group adjacent to OH.
3.85Singlet3H

N-Methyl (typically downfield of ester O-Me).
3.78Singlet3H

Ester Methyl.
2D NMR: The "Smoking Gun" for Regiochemistry

To prove the structure is the 1,5-substituted isomer (hydroxymethyl at C5, adjacent to N-methyl), we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Logic Gate: HMBC Connectivity

We must identify which quaternary carbon (C3 or C5) the


-methyl protons correlate to.
  • Entry Point: Identify

    
     protons (
    
    
    
    3.85).
  • Path A (Target):

    
     shows a strong 3-bond correlation (
    
    
    
    ) to a quaternary carbon (
    
    
    ).
  • Verification: Does this same

    
     correlate to the methylene protons (
    
    
    
    -OH)?
    • YES: The

      
      -Me and 
      
      
      
      -OH are on the same side (C5). Structure Confirmed.
    • NO: The

      
      -Me correlates to a 
      
      
      
      (C5) that has no correlation to
      
      
      (which is at C3). Structure Rejected (Isomer).
Logic Gate: NOESY Proximity
  • Irradiate

    
     (
    
    
    
    3.85).
  • Target Response: Observation of NOE cross-peak with

    
     protons (
    
    
    
    4.55). This proves spatial proximity (< 5 Å), confirming the 1,5-relationship.
  • Isomer Response: No NOE to

    
    . Possible NOE to Ester-Me (weak) or H-4 only.
    
Elucidation Workflow Diagram

The following diagram illustrates the decision tree used to validate the structure.

ElucidationWorkflow Start Crude Product (Mixture of Isomers) MS ESI-HRMS Confirm Mass: 184.19 Start->MS HNMR 1H NMR (DMSO-d6) Identify N-Me, O-Me, CH2, H4 MS->HNMR NOESY NOESY Experiment Irradiate N-Me (3.85 ppm) HNMR->NOESY Decision NOE to CH2 (4.55 ppm)? NOESY->Decision Confirmed CONFIRMED: 5-(hydroxymethyl)-1-methyl Decision->Confirmed Yes (Strong Signal) Rejected REJECTED: 3-(hydroxymethyl)-1-methyl Decision->Rejected No (Signal Absent) HMBC HMBC Validation N-Me & CH2 correlate to same Cq? Confirmed->HMBC Final Proof

Caption: Logical workflow for distinguishing the 1,5-substituted pyrazole from its 1,3-isomer using NOESY and HMBC.

Connectivity Visualization

The diagram below details the specific atom-to-atom correlations required to satisfy the structural claim.

MolecularConnectivity N1 N1 C5 C5 (Quaternary) NMe N-Me (3.85 ppm) NMe->C5 HMBC (3-bond) CH2 CH2-OH (4.55 ppm) NMe->CH2 NOESY (Spatial) C3 C3 (Quaternary) CH2->C5 HMBC (3-bond) H4 H4 (6.75 ppm) Ester COOMe (3.78 ppm) Ester->C3 HMBC H4->C5 HMBC H4->C3 HMBC

Caption: Critical spectroscopic correlations. The Red Solid Line (NOESY) is the definitive proof of the 1,5-regiochemistry.

X-Ray Crystallography (The Gold Standard)

While NMR is sufficient for routine identification, X-ray diffraction (XRD) provides absolute configuration.

  • Crystallization Protocol: Dissolve 20 mg of the compound in hot ethanol (

    
    ). Add 
    
    
    
    -heptane dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to
    
    
    .
  • Validation: The crystal structure will unambiguously show the

    
    -methyl group and the hydroxymethyl group extending from adjacent ring atoms (N1 and C5).
    

Quality Control & Purity

For biological assays, purity must be established beyond structural identity.

  • HPLC Purity: >95% at 254 nm.

  • Residual Solvent: 1H NMR check for Ethyl Acetate or DCM (common extraction solvents).

  • Water Content: Karl Fischer titration (hygroscopic nature of the hydroxymethyl group requires monitoring).

References

  • Regiochemistry of Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. (Discusses the steric and electronic factors governing N-methylation).

  • NMR Assignment of Pyrazoles: Alkorta, I., et al. "N-H and N-methyl pyrazoles: A theoretical and experimental study of their tautomerism and NMR characteristics." Journal of Heterocyclic Chemistry. (Provides baseline chemical shifts for N-Me vs C-Me).

  • HMBC/NOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on using NOESY for regioisomer distinction).

  • General Synthesis of Hydroxymethyl Pyrazoles: Tietze, L. F., et al. "Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition." Organic Syntheses.

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydroxymethylpyrazole Scaffold - A Versatile Hub for Chemical Innovation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The hydroxymethyl group (-CH₂OH), when attached to the pyrazole ring, serves as a synthetically versatile handle. It is a primary alcohol that acts as a nucleophile and can be readily transformed into a wide array of other functional groups. This derivatization is a critical strategy in drug development for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the principal strategies for derivatizing the hydroxymethyl group on the pyrazole ring. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower rational synthetic design.

Part 1: Strategic Considerations - Navigating the Reactivity of the Pyrazole Ring

Before modifying the hydroxymethyl group, it is imperative to understand the inherent reactivity of the pyrazole ring itself. The pyrazole contains two adjacent nitrogen atoms: one is pyridine-like (basic, N2) and the other is pyrrole-like (neutral/acidic, N1-H). The N1-H proton is acidic (pKa ≈ 14) and nucleophilic, posing a significant challenge as it can compete with the hydroxymethyl group in many reactions, leading to undesired N-alkylation or N-acylation.

The Imperative of N-Protection

To ensure selective derivatization at the hydroxymethyl group, protection of the N1-H is often a mandatory first step. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • tert-Butoxycarbonyl (Boc): A widely used protecting group, installed using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of non-acidic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

  • Tetrahydropyranyl (THP): Installed using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. It is stable to basic, nucleophilic, and reductive conditions but is sensitive to acid. A key advantage is the possibility of a green, solvent-free protection protocol.[6][7]

The following diagram illustrates a typical workflow decision process when approaching the derivatization of a hydroxymethylpyrazole.

G cluster_0 Decision Workflow start Start: Hydroxymethylpyrazole check_N_protection Is N1-H protection required? (e.g., for base-catalyzed or acid-sensitive reactions) start->check_N_protection protect_N Select & Apply N-Protecting Group (e.g., Boc, THP) check_N_protection->protect_N Yes derivatize Perform desired -CH2OH derivatization check_N_protection->derivatize No protect_N->derivatize check_deprotection Is N1-deprotection needed for final product? derivatize->check_deprotection deprotect_N Remove N-Protecting Group check_deprotection->deprotect_N Yes end Final Product check_deprotection->end No deprotect_N->end

Caption: Decision workflow for hydroxymethylpyrazole derivatization.

Part 2: Derivatization Protocols and Methodologies

This section details field-proven protocols for the most common and useful transformations of the hydroxymethyl group.

O-Alkylation: Synthesis of Pyrazolyl Ethers

The conversion of the hydroxymethyl group to an ether is a common strategy to increase lipophilicity and introduce sterically diverse substituents.

This classic Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[8] For this reaction to be efficient, a primary alkyl halide is strongly preferred to minimize competing E2 elimination reactions.[9]

Causality Behind Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the alcohol, forming the reactive alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the alkoxide and prevent protonation, which would quench the nucleophile.

  • N-Protection: Pre-protection of the pyrazole N1-H is essential to prevent it from being deprotonated and subsequently alkylated.

Protocol 1: Williamson Ether Synthesis of N-Boc-(Pyrazol-x-yl)methyl Ether

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(pyrazol-x-yl)methanol (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Ether Formation:

    • Add the desired primary alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) to the alkoxide solution dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

The Mitsunobu reaction is a powerful method for forming ethers under mild, neutral conditions, and is particularly useful for secondary alcohols or when the Williamson synthesis fails.[10] It proceeds via an oxidation-reduction condensation mechanism, typically using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11]

Causality Behind Choices:

  • Reagents: The PPh₃ and DEAD combine to activate the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt).[3]

  • Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry if the alcohol is at a chiral center, a hallmark of the Sₙ2 mechanism.

  • Nucleophile: For etherification, another alcohol is used as the nucleophile. For simple ether formation (e.g., methyl ether), using the corresponding alcohol as the nucleophile is not standard; this reaction is more suited for coupling the pyrazolylmethanol with a different alcohol, such as a phenol.

Protocol 2: Mitsunobu Etherification

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected (pyrazol-x-yl)methanol (1.0 eq), the nucleophilic alcohol (e.g., phenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

    • Dissolve the components in anhydrous THF (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved via silica gel column chromatography.

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Conditions Basic (requires strong base)Neutral, mild
Substrate Scope Best for primary alkyl halidesBroad; good for secondary alcohols
Stereochemistry Sₙ2 inversionSₙ2 inversion
Byproducts Salt (e.g., NaBr)PPh₃=O, reduced hydrazine
Purification Often simple extraction/crystallizationRequires chromatography
O-Acylation: Synthesis of Pyrazolyl Esters

Esterification is a fundamental transformation in drug discovery, often used to create prodrugs with improved bioavailability or to modify pharmacokinetic properties.

This is a straightforward and high-yielding method for ester formation. A base is required to neutralize the HCl or carboxylic acid byproduct.

Protocol 3: Esterification using an Acid Chloride

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-protected (pyrazol-x-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).

    • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent).

    • Cool the mixture to 0 °C.

  • Reaction Execution:

    • Add the acid chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract with DCM, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

    • After concentration, the crude ester can be purified by column chromatography or recrystallization.

For acid-sensitive substrates or when using a carboxylic acid directly, the Steglich esterification is the method of choice.[12] It uses a carbodiimide coupling agent, like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14]

Causality Behind Choices:

  • Activation: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]

  • Catalysis: DMAP acts as an acyl-transfer catalyst, forming an even more reactive acyl-pyridinium intermediate, which accelerates the reaction and suppresses side reactions.[14]

Protocol 4: Steglich Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-protected (pyrazol-x-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.2 M).

    • Cool the solution to 0 °C.

  • Reaction Execution:

    • Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-18 hours.

  • Work-up and Purification:

    • Filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Oxidation to Pyrazole Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, providing key intermediates for further elaboration, such as reductive amination or amide coupling.

Mild, selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Causality Behind Choices:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild conditions, short reaction times, and broad functional group tolerance. The reaction is typically run at room temperature in halogenated solvents.

  • Swern Oxidation: Uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then oxidizes the alcohol. It requires cryogenic temperatures (-78 °C) but is highly effective and avoids heavy metal waste.

Protocol 5: Dess-Martin Oxidation to a Pyrazole-x-carbaldehyde

  • Reaction Setup:

    • To a flask containing N-protected (pyrazol-x-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

    • The mixture may become slightly cloudy. Stir vigorously.

  • Reaction Execution:

    • Monitor the reaction by TLC (typically complete in 1-3 hours).

  • Work-up and Purification:

    • Dilute the reaction with diethyl ether and pour it into a vigorously stirred saturated solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (to quench excess DMP).

    • Stir until the solid dissolves (approx. 15-20 min).

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography.

Stronger oxidizing agents are needed to convert the primary alcohol to a carboxylic acid.

Protocol 6: Potassium Permanganate Oxidation to a Pyrazole-x-carboxylic Acid

  • Reaction Setup:

    • Dissolve (pyrazol-x-yl)methanol (1.0 eq) in a mixture of acetone and water. Note: N-protection might not be necessary as the reaction is run under basic or neutral conditions, but should be evaluated on a case-by-case basis.

    • Cool the solution to 0 °C.

  • Reaction Execution:

    • Add a solution of potassium permanganate (KMnO₄, approx. 3.0 eq) in water dropwise, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Work-up and Purification:

    • Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad with water.

    • Acidify the filtrate to pH ~2 with concentrated HCl.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with ethyl acetate.

    • Dry the organic extracts over Na₂SO₄, concentrate, and purify by recrystallization or chromatography.

Part 3: Advanced Transformations

Conversion to Halomethylpyrazoles

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate subsequent Sₙ2 reactions, for example, to introduce amines or other nucleophiles.

Protocol 7: Conversion to a Chloromethylpyrazole

  • Reaction Setup:

    • To a flask containing N-protected (pyrazol-x-yl)methanol (1.0 eq) in anhydrous DCM, cool the solution to 0 °C.

    • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction Execution:

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Concentrate under reduced pressure. The crude chloromethylpyrazole is often used in the next step without further purification.

Synthesis of Aminomethylpyrazoles

Aminomethylpyrazoles are valuable building blocks. They can be synthesized from the corresponding hydroxymethyl derivative via a two-step sequence involving the chloromethyl intermediate.

Protocol 8: Synthesis of an Aminomethylpyrazole via the Chloro-Intermediate

  • Halogenation:

    • Prepare the N-protected chloromethylpyrazole as described in Protocol 7.

  • Amination:

    • Dissolve the crude chloromethylpyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add the desired amine (e.g., morpholine, benzylamine, 2-3 eq). For ammonia, a solution in methanol or THF can be used.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification:

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer extensively with water to remove DMF, then with brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

The following diagram illustrates the synthetic utility of the hydroxymethyl group as a branching point for diverse functionalizations.

G cluster_1 Derivatization Pathways start Pyrazole-CH2OH ether Pyrazole-CH2OR (Ether) start->ether R-X, Base (Williamson) R-OH, Mitsunobu ester Pyrazole-CH2OC(O)R (Ester) start->ester RCOCl, Base RCOOH, DCC/DMAP aldehyde Pyrazole-CHO (Aldehyde) start->aldehyde DMP / Swern acid Pyrazole-COOH (Carboxylic Acid) start->acid KMnO4 halide Pyrazole-CH2X (Halide, X=Cl, Br) start->halide SOCl2 / PBr3 aldehyde->acid Strong Oxidant amine Pyrazole-CH2NR2 (Amine) aldehyde->amine R2NH, [H] (Reductive Amination) halide->amine R2NH (SN2)

Caption: Synthetic pathways originating from hydroxymethylpyrazole.

References

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2016). Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Scribd. (n.d.). Mitsunobu | PDF | Ester | Functional Group. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. Retrieved from [Link]

  • PDF Free Download. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • ARKAT USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • NIH. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Retrieved from [Link]

  • PubMed. (n.d.). Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from [Link]

  • ResearchGate. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Retrieved from [Link]

  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

Sources

application of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for agrochemical discovery chemists and process development scientists . It details the strategic utilization of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1208081-63-3) as a bifunctional "pivot" scaffold for generating diverse fungicide and insecticide libraries.

Subject: Utilization of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary

In the landscape of modern agrochemical discovery, the 1-methyl-pyrazole-3-carbonyl motif is a privileged substructure, appearing in numerous SDHI (Succinate Dehydrogenase Inhibitor) fungicides and Ryanodine receptor modulators.

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (hereafter referred to as Scaffold A ) represents a high-value "Pivot Intermediate" due to its orthogonal reactivity:

  • C3-Ester (Electrophile): Precursor for carboxamide "warheads" (binding motifs).

  • C5-Hydroxymethyl (Nucleophile/Pro-Electrophile): A versatile handle for lipophilic tail attachment, etherification, or conversion to alkyl halides for fragment coupling.

This guide outlines protocols for exploiting Scaffold A to synthesize next-generation crop protection agents, focusing on Lead Optimization cycles where tuning the C5-lipophilicity is critical for membrane permeability and metabolic stability.

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 1208081-63-3
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Key Functionality Orthogonal Bifunctionality: 1.[1] C3-Methyl Ester: Hard electrophile (Amidation/Hydrolysis).2. C5-Primary Alcohol: Nucleophile (Etherification) or Pro-electrophile (via Halogenation).
Agrochemical Class Utility Fungicides: SDHI analogs (e.g., Bixafen/Fluxapyroxad mimics).Insecticides: Anthranilic diamide precursors.
Structural Logic: The "Magic Triangle"

The 1,3,5-substitution pattern is non-trivial. Unlike symmetrical pyrazoles, the N1-methyl group breaks symmetry, creating distinct electronic environments at C3 and C5.

  • C3-Position: Electron-deficient due to the adjacent imine-like nitrogen (N2). Ideal for stable amide bond formation.

  • C5-Position: Sterically influenced by the N1-methyl. The hydroxymethyl group here serves as a "spacer" that can be extended to probe the hydrophobic pockets of target enzymes (e.g., the ubiquinone binding site in Complex II).

Application Workflow: Divergent Library Synthesis

The following diagram illustrates the "Hub-and-Spoke" model for using Scaffold A to generate diverse agrochemical candidates.

G Start SCAFFOLD A (C3-Ester / C5-OH) Path1_Step1 Hydrolysis/Amidation (C3-Carboxamide) Start->Path1_Step1 Route A: Head First Path2_Step1 C5-Activation (Chlorination/Oxidation) Start->Path2_Step1 Route B: Tail First Path1_Step2 C5-Functionalization (Ether/Ester/Halide) Path1_Step1->Path1_Step2 Target1 Target Class I: Polar SDHI Analogs Path1_Step2->Target1 Path2_Step2 Fragment Coupling (C5-Lipophilic Tail) Path2_Step1->Path2_Step2 Note Route B is preferred for avoiding amide interference during tail coupling. Path2_Step1->Note Path2_Step3 C3-Amidation Path2_Step2->Path2_Step3 Target2 Target Class II: Broad Spectrum Fungicides Path2_Step3->Target2

Figure 1: Divergent synthetic workflows. Route B (Tail First) is generally preferred to avoid side reactions with the sensitive amide "warhead" during harsh alkylation steps.

Detailed Protocols

Protocol A: Activation of the C5-Hydroxymethyl Linker (Chlorination)

Objective: Convert the C5-alcohol into a reactive C5-chloromethyl electrophile (Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate) for subsequent coupling with phenols or amines.

Mechanism: Nucleophilic substitution via an halosulfite intermediate. Safety: Thionyl chloride (SOCl₂) releases HCl and SO₂ gases. Perform in a fume hood.

  • Setup: Charge a dry 250 mL round-bottom flask with Scaffold A (10.0 g, 54.3 mmol) and anhydrous Dichloromethane (DCM, 100 mL).

  • Addition: Cool the solution to 0°C under N₂ atmosphere. Add Thionyl Chloride (SOCl₂, 7.1 g, 60.0 mmol) dropwise over 15 minutes.

    • Note: Addition of a catalytic amount of DMF (0.1 mL) accelerates the Vilsmeier-Haack-type activation.

  • Reaction: Remove the ice bath and reflux at 40°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Purification: The residue is typically a clean, off-white solid. If necessary, recrystallize from Hexane/EtOAc.

    • Yield: ~92-95%

    • Storage: Store under Argon at 4°C (moisture sensitive).

Protocol B: Direct Amidation of C3-Ester (Trimethylaluminum Method)

Objective: Direct conversion of the ester to a carboxamide without a hydrolysis step. Useful for coupling with electron-deficient anilines common in agrochemicals (e.g., fluoroanilines).

Mechanism: Formation of a reactive aluminum-amide species.

  • Reagent Prep: In a glovebox or under strict Argon line, dissolve the target Aniline (e.g., 3,4-dichloroaniline, 1.1 eq) in anhydrous Toluene.

  • Activation: Slowly add Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.2 eq) at room temperature. Stir for 30 mins until methane evolution ceases.

    • Caution: AlMe₃ is pyrophoric. Use extreme care.

  • Coupling: Add Scaffold A (1.0 eq) dissolved in Toluene to the aluminum-amide solution.

  • Heating: Heat the mixture to 80-100°C for 4-6 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) dropwise (exothermic!).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

  • Result: This yields the 5-hydroxymethyl-pyrazole-3-carboxamide . The free alcohol is now ready for "Tail" derivatization (e.g., etherification) to tune logP.

Agrochemical Case Study: Synthesis of an SDHI Analog

Target: A mimic of Fluxapyroxad where the difluoromethyl group is replaced by a benzyloxymethyl ether to probe steric tolerance.

Experimental Workflow:

  • Starting Material: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.[2][3]

  • Step 1 (Etherification):

    • React Scaffold A with Benzyl Bromide (BnBr) using NaH in THF (0°C to RT).

    • Outcome: Methyl 5-(benzyloxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.

  • Step 2 (Hydrolysis):

    • Treat with LiOH in THF/Water.

    • Outcome: 5-(benzyloxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Step 3 (Amide Coupling):

    • Couple with 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine (Fluxapyroxad amine core) using HATU/DIPEA.

    • Outcome: Final SDHI Candidate.

Pathway Visualization

ReactionPath SM Scaffold A (C5-CH2OH) Inter1 Intermediate 1 (C5-CH2-O-Bn) SM->Inter1 NaH, BnBr (Williamson Ether Synthesis) Inter2 Intermediate 2 (Carboxylic Acid) Inter1->Inter2 LiOH, THF/H2O (Saponification) Product Final SDHI Analog (Amide Linked) Inter2->Product HATU, Ar-NH2 (Amide Coupling)

Figure 2: Synthetic route for C5-modified SDHI fungicide candidates.

References

  • Synthesis of Pyrazole Carboxylates

    • Title: "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: MDPI, Molbank 2021.
    • URL:[Link] (Analogous chemistry for 5-hydroxy derivatives).

  • Agrochemical Applications (SDHI)

    • Title: "Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides"[4]

    • Source: J. Agric.[4] Food Chem. 2021.[4]

    • URL:[Link]

  • Functional Group Interconversion

    • Title: "Synthesis and Antifungal Activity of the Deriv
    • Source: Molecules 2017.
    • URL:[Link]

  • Compound Data

    • Title: "Methyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1208081-63-3)"[2][3]

    • Source: ChemSigma / PubChem.
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-fused heterocycles—specifically pyrazolo[1,5-a]pyrimidines and indazoles —are privileged scaffolds in medicinal chemistry, serving as the core architecture for kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and anti-inflammatory agents.[1] Their structural rigidity and capacity for hydrogen bonding make them ideal bioisosteres for purines in ATP-competitive binding.

This Application Note provides three validated protocols for synthesizing these scaffolds, moving from classical condensation to modern C-H activation and green multicomponent reactions (MCRs).

Key Technical Insights:

  • Regiocontrol: In condensation reactions, pH and solvent choice dictate the regioselectivity of the pyrimidine ring closure.

  • Atom Economy: Rh(III)-catalyzed C-H activation eliminates the need for pre-functionalized halogenated precursors.[2]

  • Scalability: Multicomponent strategies allow for rapid library generation with minimal purification.[3]

Strategic Overview: Pathway Selection

The choice of synthetic route depends on the target substitution pattern and available starting materials.

PathwaySelection Start Target Scaffold Condensation Pyrazolo[1,5-a]pyrimidine (Classic Condensation) Start->Condensation Requires 1,3-Diketone CH_Activation Indazole / Pyrazolo-pyridine (Rh/Ru Catalysis) Start->CH_Activation Requires Alkyne + Catalyst MCR Pyranopyrazoles (Green MCR) Start->MCR Requires Aldehyde + Active Methylene Output1 Kinase Inhibitors Condensation->Output1 High Regioselectivity Issues Output2 Bioisosteres CH_Activation->Output2 High Cost / High Atom Economy Output3 Library Screening MCR->Output3 High Diversity / Low Cost

Figure 1: Decision matrix for selecting the optimal synthetic methodology based on target scaffold and resource constraints.

Protocol A: Regioselective Condensation (Pyrazolo[1,5-a]pyrimidines)

Application: Synthesis of Zaleplon analogs and kinase inhibitors. Mechanism: Cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophiles.

Mechanistic Insight & Regioselectivity

The reaction between 3-aminopyrazole and an unsymmetrical 1,3-diketone can yield two regioisomers: the 5-substituted or 7-substituted product.

  • Kinetic Product: Attack by the exocyclic amine (

    
    ) on the most reactive carbonyl.
    
  • Thermodynamic Product: Attack by the endocyclic ring nitrogen (

    
    ).
    
  • Control: In acidic media (AcOH), the exocyclic amine is protonated/deactivated, favoring attack by the ring nitrogen. In basic media, the exocyclic amine is more nucleophilic.

CondensationMechanism Reactants 3-Aminopyrazole + 1,3-Diketone Intermediate Schiff Base / Enamine Reactants->Intermediate Nucleophilic Attack (pH dependent) Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product Pyrazolo[1,5-a]pyrimidine Cyclization->Product Aromatization

Figure 2: General mechanism for the cyclocondensation of aminopyrazoles.

Detailed Protocol

Reagents: 3-Amino-4-cyanopyrazole (1.0 eq), Acetylacetone (1.2 eq), Glacial Acetic Acid (Solvent).

  • Preparation: Charge a 50 mL round-bottom flask with 3-amino-4-cyanopyrazole (5.0 mmol, 540 mg).

  • Solvation: Add Glacial Acetic Acid (10 mL). Note: AcOH acts as both solvent and catalyst.

  • Addition: Add acetylacetone (6.0 mmol, 0.62 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • QC Point: Monitor by TLC (EtOAc:Hexane 1:1). Starting material (amine) is highly polar; product will move to higher Rf.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Precipitation: Neutralize carefully with saturated NaHCO₃ solution until pH ~7. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Expected Yield: 85–92% Data Validation:

  • 1H NMR (DMSO-d6): Look for pyrimidine protons (singlet around 6.8–7.2 ppm) and disappearance of the

    
     broad singlet.
    

Protocol B: Rh(III)-Catalyzed C-H Activation (Indazoles/Pyrazolo-pyridines)

Application: Late-stage functionalization and synthesis of fused systems without pre-functionalized handles. Mechanism: Oxidative [3+2] annulation using the pyrazole nitrogen as a directing group.

Workflow Diagram

CHActivation Step1 Catalyst Activation [Cp*RhCl2]2 + AgSbF6 Step2 C-H Insertion (Rhodacycle Formation) Step1->Step2 Pyrazole Substrate Step3 Alkyne Insertion & Reductive Elimination Step2->Step3 Internal Alkyne Step3->Step1 Regenerate Catalyst (Cu oxidant)

Figure 3: Catalytic cycle for the Rh(III)-mediated annulation of pyrazoles with alkynes.

Detailed Protocol

Reagents: 1-Phenyl-1H-pyrazole (1.0 eq), Diphenylacetylene (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (2.1 eq), t-Amyl alcohol.

  • Catalyst Prep: In a glovebox or under Ar, combine [Cp*RhCl₂]₂ (7.7 mg) and AgSbF₆ (17.2 mg) in t-Amyl alcohol (2 mL). Stir for 10 min to generate the cationic Rh(III) species.

  • Substrate Addition: Add 1-phenyl-1H-pyrazole (0.5 mmol) and Cu(OAc)₂ (1.05 mmol).

    • Note: Cu(OAc)₂ acts as the terminal oxidant to regenerate Rh(III) from Rh(I).

  • Alkyne Addition: Add diphenylacetylene (0.6 mmol).

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with DCM and filter through a Celite pad to remove metal salts.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control: The reaction is sensitive to moisture. Use anhydrous solvents.

Protocol C: Green Multicomponent Reaction (Pyranopyrazoles)

Application: High-throughput synthesis of diversity libraries. Mechanism: One-pot, four-component condensation (Aldehyde + Malononitrile + Hydrazine + Ketoester).

Detailed Protocol

Reagents: Benzaldehyde (1 eq), Malononitrile (1 eq), Hydrazine hydrate (1 eq), Ethyl acetoacetate (1 eq), Ammonium Chloride (10 mol%), Water/Ethanol (1:1).

  • Formation of Pyrazolone: Mix hydrazine hydrate and ethyl acetoacetate in water/ethanol at RT. Stir for 5 mins until 3-methyl-5-pyrazolone forms (indicated by white turbidity).

  • Knoevenagel Condensation: Add benzaldehyde, malononitrile, and NH₄Cl catalyst to the same vessel.

  • Sonication/Stirring: Sonicate or stir vigorously at 50°C for 20–30 minutes.

  • Isolation: The product precipitates out of the aqueous medium.

  • Purification: Simple filtration and washing with cold ethanol. No chromatography required.[3]

Expected Yield: 90–98%

Comparative Data Analysis

ParameterProtocol A (Condensation)Protocol B (Rh-Catalysis)Protocol C (MCR)
Atom Economy Moderate (Loss of H₂O/EtOH)High (Loss of H₂ only if oxidant used)Very High (Loss of H₂O)
Complexity LowHigh (Glovebox preferred)Low
Cost LowHigh (Rh catalyst)Very Low
Regioselectivity Variable (pH dependent)Excellent (Directed)N/A (Convergent)
Typical Yield 80–90%60–85%90–98%

References

  • Review of Synthetic Routes: Aggarwal, R. et al. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications, 2019. Link

  • Regioselectivity Studies: Fadda, A. A. et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 2012.[1] Link

  • Rh(III) Catalysis: Ravi, C. et al. "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition."[4] Organic Chemistry Portal / J. Org. Chem, 2017. Link

  • Green MCR Protocols: Zonouz, A. M. et al.[3] "A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives." Beni-Suef University Journal of Basic and Applied Sciences, 2018. Link

  • Medicinal Chemistry Context: Khan, A. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."[1][5][6][7] Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024.[5][8] Link

Sources

Application Note: Protecting Group Strategies for Hydroxymethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic protection of hydroxymethyl pyrazoles, a scaffold presenting unique challenges due to annular tautomerism (N-H shift) and dual nucleophilicity (N vs. O).


-protection, Chemoselective 

-protection, and Orthogonal Strategies.

Strategic Overview: The "Dual Nucleophile" Challenge

Hydroxymethyl pyrazoles possess two distinct nucleophilic sites: the pyrazole nitrogen (pKa ~14) and the primary alcohol (pKa ~16). Successful manipulation requires navigating three critical variables:

  • Tautomeric Ambiguity:

    
    -unsubstituted pyrazoles exist in rapid equilibrium between the 3- and 5-substituted forms. The protecting group (PG) locks the pyrazole into a fixed regioisomer (1,3- or 1,5-), drastically altering steric and electronic properties.
    
  • Chemoselectivity: Reagents must differentiate between the hard, basic nitrogen and the neutral oxygen.

  • Orthogonality: In complex synthesis, the

    
    -PG and 
    
    
    
    -PG must often be removed independently (e.g., removing
    
    
    -PG to permit cross-coupling while keeping
    
    
    -PG intact).
Decision Matrix: Selecting the Right Strategy
  • Scenario A: General Synthesis & Scale-up

    
    
    
    
    
    -THP /
    
    
    -TBS
    • Why: Cost-effective, orthogonal (Acid vs. Fluoride), and avoids toxic organotin/mercury reagents.

  • Scenario B: C-H Activation / Lithiation

    
    
    
    
    
    -SEM /
    
    
    -Bn
    • Why: SEM (2-(Trimethylsilyl)ethoxymethyl) coordinates lithiating agents (Directed Ortho Metalation - DoM), stabilizing the C5-lithio species.

  • Scenario C: Transient / One-Pot

    
    
    
    
    
    -Boc
    • Why: Electron-withdrawing group activates the ring for nucleophilic attack (e.g.,

      
      ) but is labile.
      

Visualizing the Chemistry

The following diagram maps the regiochemical outcomes and orthogonal deprotection pathways.

PyrazoleProtection Start 3(5)-Hydroxymethyl Pyrazole OSilyl O-TBS Intermediate (N-unprotected) Start->OSilyl TBSCl, Imidazole (Chemoselective O-protection) NAlk N-SEM Isomers (Mixture 1,3 & 1,5) Start->NAlk NaH, SEM-Cl (N-Alkylation dominates) Dual N-THP / O-TBS (Orthogonal) OSilyl->Dual DHP, H+ (N-protection) De-O De-O Dual->De-O TBAF (Cleaves TBS) De-N De-N Dual->De-N AcOH/Heat (Cleaves THP) PureN N-SEM / Free OH (Purified 1,3-Isomer) NAlk->PureN Chromatography C5-Lithiation C5-Lithiation PureN->C5-Lithiation n-BuLi (SEM-Directed)

Figure 1: Workflow for Orthogonal (


-THP/

-TBS) vs. Lithiation-Ready (

-SEM) strategies.

Detailed Protocols

Protocol A: The Robust Orthogonal Route ( -THP / -TBS)

Best for: Multistep synthesis requiring independent manipulation of N and O.

Mechanism: Silyl chlorides (TBSCl) react selectively with the alcohol because the resulting


-Si bond is stable, whereas the 

-Si bond is moisture-sensitive and hydrolyzes upon workup. Once the alcohol is capped, the nitrogen is protected as an acetal (THP).

Step 1: Chemoselective


-Silylation 
  • Reagents: 3-Hydroxymethylpyrazole (1.0 eq), TBSCl (1.1 eq), Imidazole (2.5 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve pyrazole and imidazole in dry DMF under

      
      .
      
    • Cool to 0 °C. Add TBSCl portion-wise (exothermic).

    • Warm to RT and stir for 3–6 h.

    • Checkpoint: TLC should show a higher Rf spot. The NH proton remains visible in NMR (~12-13 ppm).

    • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/Imidazole), then brine. Dry (

      
      ) and concentrate.[1]
      
    • Note:

      
      -silylation may occur transiently but reverts to NH during the aqueous wash.
      

Step 2:


-Protection with THP 
  • Reagents:

    
    -TBS-pyrazole (from Step 1), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), DCM.
    
  • Procedure:

    • Dissolve substrate in DCM. Add DHP and pTsOH.

    • Stir at RT for 4–12 h.

    • Quench: Add sat.

      
       solution.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Regioisomer Note: This usually yields the 1-(THP)-3-(TBS-oxymethyl) isomer as the major product due to steric hindrance at the 1,5-position.

Orthogonal Deprotection:

  • Remove

    
    -TBS:  TBAF (1.0 M in THF), 0 °C, 1 h. (
    
    
    
    -THP remains intact).
  • Remove

    
    -THP:  HCl (2M) in MeOH or AcOH/H2O, 60 °C. (
    
    
    
    -TBS is acid labile and may cleave; use PPTS/MeOH for milder selective THP cleavage, though selectivity is lower).
Protocol B: The "Lithiation King" ( -SEM)

Best for: Regioselective C-H activation or C-arylation.

Mechanism: The SEM group is stable to strong bases (n-BuLi) and acts as a Directing Group (DG). Unlike silylation, alkylation with SEM-Cl requires deprotonation of the pyrazole NH (pKa ~14). Since the alkoxide (pKa ~16) is also formed, stoichiometry is key, or bis-protection is accepted.

Procedure:

  • Reagents: 3-Hydroxymethylpyrazole (1.0 eq), NaH (60% in oil, 1.2 eq for mono-protection, 2.5 eq for bis), SEM-Cl (1.1 eq), THF (anhydrous).

  • Step-by-Step:

    • Deprotonation: Suspend NaH in THF at 0 °C. Add pyrazole solution dropwise. Evolution of

      
       gas occurs. Stir 30 min.
      
    • Addition: Add SEM-Cl dropwise at 0 °C.

    • Reaction: Stir at 0 °C

      
       RT for 2 h.
      
    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
  • Regioselectivity Challenge:

    • The reaction produces a mixture of 1-SEM-3-hydroxymethyl (Isomer A) and 1-SEM-5-hydroxymethyl (Isomer B).

    • Isomer A (1,3) is generally favored (60:40 to 80:20 ratio) due to steric repulsion between the SEM group and the hydroxymethyl group in the 1,5-isomer.

    • Separation: These isomers are usually separable by silica gel chromatography. Isomer A is typically less polar.

    • Identification: Use NOESY NMR.

      • Isomer A (1,3): NOE observed between SEM-

        
         and Pyrazole-H5. No NOE between SEM and hydroxymethyl.
        
      • Isomer B (1,5): Strong NOE between SEM-

        
         and hydroxymethyl protons.
        

Deprotection:

  • Conditions: TFA/DCM (1:1) or TBAF/en (ethylenediamine) in THF at reflux.

  • Note: Standard TBAF alone often fails to remove

    
    -SEM efficiently; the ethylenediamine additive acts as a scavenger for the formaldehyde equivalent generated.
    

Data Summary: Protecting Group Profiles

Protecting GroupStability (Base/Li)Stability (Acid)Deprotection ReagentRegioselectivity (Major)Key Advantage

-THP
High (Stable to nBuLi)Low (Cleaves < pH 4)AcOH, HCl, pTsOH1,3-isomer (Kinetic)Low cost, "Green", easy removal.

-SEM
Very High (DoM compatible)ModerateTBAF/en, TFA,

1,3-isomer (Steric)Directs lithiation to C5.

-Boc
Low (Labile to nucleophiles)LowTFA, HCl1,3-isomerActivates ring for

.

-TBS
HighModerateTBAF, HF-PyridineN/AStandard for alcohols.

-Bn
HighHigh

/Pd-C,

N/APermanent protection.

Troubleshooting & Pitfalls

  • "The Migration Mystery" (Acyl Migration):

    • If using

      
      -Acyl or 
      
      
      
      -Boc groups, be aware that basic conditions can trigger an
      
      
      migration if the hydroxymethyl group is free. Always protect the alcohol before introducing base-labile
      
      
      -groups if possible.
  • Isomer Identification:

    • Never assume regiochemistry based solely on "major product" rules. Pyrazoles are notoriously substrate-dependent. Always confirm with 1D NOE or HMBC (coupling of N-CH2 to C3 vs C5).

  • Crystallinity:

    • THP derivatives are often oils (diastereomers). If crystallinity is required for purification, consider using DHP-Cl (rare) or switching to

      
      -Trityl  (Trt), which crystallizes well but is acid-labile.
      

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive source for stability profiles).
  • Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles. Journal of Organic Chemistry. (2016). Link (Detailed mechanistic insight into steric vs electronic control).

  • SEM-Directed Lithiation of Pyrazoles. Tetrahedron Letters. (1989). Link (Protocol for SEM-switch and C5-lithiation).

  • Green protection of pyrazole using THP. RSC Advances. (2015). Link (Solvent-free THP protection protocols).

  • Orthogonal deprotection of silyl ethers. Organic Letters. (2000). Link (Selectivity between TBS, TIPS, and SEM).

Sources

analytical HPLC methods for methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical HPLC Strategies for Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly for kinase inhibitors and anti-inflammatory agents. Its structural duality—possessing both a polar hydroxymethyl group and a hydrophobic methyl ester—presents unique chromatographic challenges.

This guide provides a definitive protocol for the purity analysis and impurity profiling of this compound. Unlike generic methods, this protocol addresses the specific challenge of separating the 1,5-regioisomer from the 1,3-regioisomer , a common issue in pyrazole synthesis using methylhydrazine.

Chemical Context & Analytical Challenges

Before establishing a method, one must understand the molecule's behavior in solution.

  • Polarity: The hydroxymethyl group (-CH₂OH) significantly increases polarity compared to simple alkyl-pyrazoles. Standard C18 columns may suffer from "dewetting" or poor retention (k' < 2) if high aqueous content is not managed correctly.

  • Regioisomerism: The synthesis of N-methyl pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Separation of the target 5-(hydroxymethyl) isomer from the 3-(hydroxymethyl) impurity is the critical quality attribute (CQA).

  • UV Detection: The pyrazole ring offers good absorbance at low UV wavelengths (210–230 nm), but sensitivity drops significantly above 254 nm.

Visualizing the Impurity Landscape

ImpurityLandscape Precursors Precursors (Diketoester + Methylhydrazine) Cyclization Cyclization Reaction Precursors->Cyclization Target TARGET: Methyl 5-(hydroxymethyl)... (Major Product) Cyclization->Target Kinetic Control Impurity IMPURITY: Methyl 3-(hydroxymethyl)... (Regioisomer) Cyclization->Impurity Thermodynamic Control Hydrolysis Degradant: Free Acid Form Target->Hydrolysis Moisture/High pH

Figure 1: Reaction pathway showing the origin of the critical regioisomer impurity and potential hydrolysis degradants.

Method Development Strategy

To ensure a robust method (E-E-A-T principle), we utilize a High-Strength Silica (HSS) column chemistry. Traditional C18 columns can collapse under 100% aqueous conditions required to retain this polar analyte. An HSS T3 or a Polar-Embedded group is essential.

Critical Parameter Optimization
ParameterSelectionRationale (Causality)
Stationary Phase C18-Aq (HSS T3) Compatible with 100% aqueous mobile phase; prevents phase collapse; maximizes retention of the polar -CH₂OH group.
Mobile Phase A 0.1% H₃PO₄ in Water Acidic pH (~2.2) suppresses silanol activity and keeps the pyrazole nitrogen protonated/neutral, sharpening peak shape.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for pyrazoles.
Wavelength 210 nm The pyrazole ring absorption maximum is typically <220 nm. 254 nm is too insensitive for trace impurities.

Detailed Experimental Protocol

Protocol A: High-Resolution RP-HPLC (QC Standard)

Recommended for final product release and purity calculation.

1. Instrumentation & Conditions

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm (or equivalent C18-Aq).

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 210 nm (Reference: 360 nm).

2. Mobile Phase Gradient

  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurveDescription
0.0955InitialEquilibration / Loading
2.0955LinearHold to retain polar degradants
12.04060LinearElution of main peak & hydrophobic impurities
15.0595LinearWash
18.0595HoldColumn Clean
18.1955StepRe-equilibration
23.0955HoldReady for next injection

3. Sample Preparation

  • Diluent: Water:Acetonitrile (90:10 v/v). Note: Using high organic diluent leads to "solvent effect" peak distortion for early eluters.

  • Stock Solution: Dissolve 10 mg of sample in 1 mL ACN, then dilute to 10 mL with Water.

  • Working Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Results & Discussion

System Suitability Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples:

ParameterAcceptance LimitTypical Result
Retention Time (RT) ± 0.1 min deviation~6.8 min
Tailing Factor (T) NMT 1.51.1
Theoretical Plates (N) NLT 5000>8500
% RSD (Area) NMT 2.0% (n=5)0.4%
Resolution (Rs) > 2.0 between Isomers3.5
Regioisomer Separation Logic

The 1,5-isomer (Target) and 1,3-isomer (Impurity) have different dipole moments.

  • 1,5-isomer: The hydroxymethyl and N-methyl are spatially closer, creating a distinct solvation shell.

  • 1,3-isomer: More linear distribution.

  • Observation: On the HSS T3 column, the Target (1,5) typically elutes after the 1,3-impurity due to subtle hydrogen bonding interactions with the stationary phase silanols, which are more accessible to the 1,5-isomer's geometry.

Troubleshooting & Alternative Methods

If the standard RP-HPLC method fails (e.g., due to complex matrix interference), utilize this decision tree to select an orthogonal approach.

MethodDecision Start Method Performance Check Resolution Is Resolution (Rs) > 1.5? Start->Resolution PeakShape Is Tailing Factor < 1.5? Resolution->PeakShape Yes FailRes Issue: Co-elution of Isomers Resolution->FailRes No Success Validate Method PeakShape->Success Yes FailPeak Issue: Peak Tailing/Broadening PeakShape->FailPeak No Action1 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction Selectivity) FailRes->Action1 Action2 Increase Buffer Conc. (20mM Phosphate pH 2.5) FailPeak->Action2

Figure 2: Troubleshooting logic for optimizing pyrazole separation.

References

  • Synthesis and Characterization of Pyrazole Carboxylates: Detailed analysis of methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate and its derivatives. Source:[2]

  • Regiocontrolled Synthesis of 1-Substituted Pyrazoles: Explains the formation of 1,3 vs 1,5 isomers and their chromatographic behavior. Source:

  • Physicochemical Properties of Pyrazole Esters: Data on solubility and pKa relevant to mobile phase selection. Source:[3]

  • HPLC Method Validation Guidelines: Standard protocols for linearity, accuracy, and precision used in this guide. Source:

Sources

Advanced Application Note: Strategic Utilization of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole "Warhead" Scaffold

In the landscape of kinase inhibitor discovery, the 1-methyl-1H-pyrazole-3-carboxylate scaffold represents a "privileged structure."[1] Its geometry allows for precise orientation of hydrogen-bond donors and acceptors within the ATP-binding pocket of protein kinases.

The specific derivative, methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (Compound 1) , serves as a critical bifunctional building block. Its utility lies in its orthogonal reactivity:

  • C3-Carboxylate: A stable precursor for the "hinge-binding" motif (typically converted to an amide).

  • C5-Hydroxymethyl: A versatile handle for the "solvent-exposed" region, allowing the attachment of solubilizing groups (e.g., morpholines, piperazines) via alkylation or reductive amination.

This guide details the synthesis, characterization, and application of Compound 1 in generating Type I ATP-competitive inhibitors.

Synthetic Protocol: Preparation of the Core Scaffold

The synthesis of Compound 1 requires strict regiochemical control to distinguish between the C3 and C5 positions. The following protocol utilizes the condensation of dimethyl acetylenedicarboxylate (DMAD) with methylhydrazine, followed by a chemoselective reduction.

Workflow Diagram: Core Synthesis

CoreSynthesis DMAD Dimethyl acetylenedicarboxylate (DMAD) Diester Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate DMAD->Diester 1. Et2O, 0°C 2. Reflux 2h MeNHNH2 Methylhydrazine MeNHNH2->Diester Target Methyl 5-(hydroxymethyl)- 1-methyl-1H-pyrazole- 3-carboxylate (Cmpd 1) Diester->Target NaBH4, CaCl2 MeOH/THF, 0°C Diol By-product: (1-Methyl-1H-pyrazole- 3,5-diyl)dimethanol Diester->Diol Over-reduction

Figure 1: Chemoselective synthesis of the target scaffold. Regioselectivity is achieved during the reduction step.

Step-by-Step Protocol
Stage 1: Cyclocondensation

Objective: Synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with Nitrogen (N2).

  • Reagents: Dissolve Dimethyl acetylenedicarboxylate (DMAD) (14.2 g, 100 mmol) in anhydrous diethyl ether (150 mL). Cool to 0°C.[2]

  • Addition: Add Methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux for 2 hours.

  • Workup: Cool to RT. The product often precipitates. If not, evaporate the solvent. Recrystallize from hexanes/ethyl acetate (EtOAc) to yield the 3,5-diester as a white solid.

    • Yield Expectation: 75-85%.[3]

    • QC Check: 1H NMR (CDCl3) should show two distinct methyl ester singlets (approx. δ 3.90 and 3.95) and one N-methyl singlet (δ 4.15).

Stage 2: Chemoselective Reduction

Objective: Selective reduction of the C5-ester to the alcohol.

  • Setup: Dissolve the diester (10.0 g, 50 mmol) in a mixture of THF (100 mL) and Methanol (50 mL). Cool to 0°C.[2]

  • Activator: Add Calcium Chloride (CaCl2) (11.1 g, 100 mmol) in portions. Stir for 15 minutes. Note: CaCl2 activates the ester and enhances selectivity for NaBH4 reduction.

  • Reduction: Add Sodium Borohydride (NaBH4) (2.8 g, 75 mmol) portion-wise over 45 minutes. Monitor internal temperature; keep below 5°C.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) will disappear, and the mono-reduced product (Rf ~0.3) will appear.[4] Stop immediately if the di-alcohol (Rf < 0.1) begins to form.[5]

  • Quench: Carefully add saturated aqueous NH4Cl (50 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

    • Yield Expectation: 60-70%.

Application Protocol: Kinase Inhibitor Synthesis

This section describes the conversion of Compound 1 into a prototypical ATP-competitive kinase inhibitor targeting the JAK/STAT or VEGFR pathways.

Mechanism of Action Design
  • Hinge Binder: An aryl amine coupled to the C3-carboxylate.

  • Solubilizing Tail: A morpholine moiety attached to the C5-methyl group via an ether or amine linkage.

Workflow Diagram: Divergent Synthesis

InhibitorSynthesis Start Compound 1 (5-CH2OH, 3-COOMe) StepA Intermediate A: 5-(Chloromethyl)- derivative Start->StepA SOCl2, DCM 0°C to RT StepB Intermediate B: 5-(Morpholinomethyl)- derivative StepA->StepB Morpholine, K2CO3 ACN, 60°C StepC Intermediate C: Hydrolysis to Carboxylic Acid StepB->StepC LiOH, THF/H2O RT, 4h Final Final Kinase Inhibitor (Amide Coupled) StepC->Final HATU, DIPEA Ar-NH2 (Hinge Binder)

Figure 2: Divergent synthesis pathway for generating a library of kinase inhibitors from the core scaffold.

Detailed Experimental Procedures
Step A: Chlorination (Activation of the "Warhead" Handle)
  • Dissolve Compound 1 (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise.

  • Stir at RT for 2 hours.

  • Evaporate volatiles under reduced pressure to yield the crude chloromethyl derivative . Note: This intermediate is unstable; use immediately.

Step B: Nucleophilic Substitution (Solubilizing Group Installation)
  • Redissolve the crude chloromethyl intermediate in Acetonitrile (ACN).

  • Add Morpholine (2.0 eq) and Potassium Carbonate (K2CO3) (3.0 eq).

  • Heat to 60°C for 4 hours.

  • Filter off salts and concentrate. Purify via silica gel chromatography (DCM/MeOH) to obtain methyl 1-methyl-5-(morpholinomethyl)-1H-pyrazole-3-carboxylate .

Step C & D: Hydrolysis and Amide Coupling (Hinge Binding Formation)
  • Hydrolysis: Treat the ester from Step B with LiOH (2.0 eq) in THF/Water (3:1) at RT for 4 hours. Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid.

  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Add the Aromatic Amine (e.g., 4-aminopyridine or a substituted aniline) (1.1 eq).

  • Stir at RT for 12-18 hours.

  • Purification: Isolate the final inhibitor via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control & Characterization Data

Reliable identification of the correct regioisomer is paramount. Use the following reference data for validation.

Table 1: Key NMR Signatures for Regioisomer Confirmation
PositionMoietyChemical Shift (δ, ppm)MultiplicityDiagnostic Feature
N1 N-CH3 4.10 - 4.20Singlet (3H)Distinct downfield shift due to aromatic nitrogen.
C3 -COOCH3 3.85 - 3.95Singlet (3H)Typical methyl ester range.
C4 Pyrazole-H 6.60 - 6.80Singlet (1H)Critical for confirming ring integrity.
C5 -CH2 -OH4.60 - 4.75Singlet/Doublet (2H)Confirms reduction of C5 ester.
OH -CH2-OH 5.20 - 5.40Triplet (1H)Exchangeable with D2O.
Troubleshooting Guide
  • Issue: Over-reduction to the diol.

    • Solution: Lower the temperature to -10°C and strictly control the stoichiometry of NaBH4 (0.6 eq initially).

  • Issue: Poor solubility of the carboxylic acid intermediate.

    • Solution: Do not isolate the dry solid; use the crude acid in the coupling step after careful pH adjustment and extraction into n-butanol if necessary.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: MDPI, Molbank 2022.
    • URL:[Link][2][4][6][7]

  • Kinase Inhibitor Design (Scaffold Utility)

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[1][8][9]

    • Source: Molecules, 2023.[10]

    • URL:[Link]

  • Synthetic Methodology (Reduction Protocols)
  • Structural Analogs (Sildenafil Intermediate)

    • Title: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[4]

    • Source: Acta Crystallographica, 2007.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole synthesis and seek to optimize their reaction conditions. Pyrazoles are a cornerstone of modern drug discovery, and their efficient synthesis is paramount.[1] This document moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

The most prevalent and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5] While straightforward in principle, this reaction is sensitive to a variety of parameters that can profoundly impact yield, purity, and, most critically, regioselectivity. This guide is structured to address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr synthesis is an acid-catalyzed reaction that proceeds via a two-step condensation-cyclization mechanism.[6][7] First, one of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, and a subsequent dehydration step yields the aromatic pyrazole ring.[2] The stability of the resulting aromatic product is a strong thermodynamic driving force for the reaction.[2]

Q2: What are the primary challenges I should anticipate with pyrazole synthesis?

The main challenges are typically low yields, the formation of regioisomeric mixtures when using unsymmetrical starting materials, and the need for harsh reaction conditions with traditional methods.[3][8][9] Controlling regioselectivity is often the most significant hurdle, as separating the resulting isomers can be difficult and costly.[4]

Q3: How does my choice of solvent impact the reaction?

Solvent choice is critical and can influence reaction rate, yield, and regioselectivity.[3]

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used but can lead to mixtures of regioisomers, particularly with unsymmetrical 1,3-diketones.[4]

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to provide superior results, especially in controlling regioselectivity for 1-arylpyrazoles.[3][4] They can accelerate the dehydration steps and often allow the reaction to proceed efficiently at room temperature.[4]

Q4: Is a catalyst always necessary for pyrazole synthesis?

Not always, but it is highly recommended. While some highly reactive hydrazines and dicarbonyls can react upon mixing, many combinations require a catalyst to proceed efficiently.[1] Acid catalysts (e.g., HCl, H₂SO₄, acetic acid) are common to facilitate the dehydration steps.[4][6] Lewis acids like nano-ZnO or lithium perchlorate have also been used effectively, sometimes under greener conditions.[1][4]

Q5: Are there "green" or more sustainable methods available?

Yes, significant progress has been made in developing more environmentally friendly protocols. These include methods utilizing:

  • Microwave Irradiation: Can dramatically reduce reaction times and increase yields.[3][5]

  • Ultrasonic Irradiation: Another energy-efficient method to promote the reaction.[3]

  • Solvent-Free Conditions: Reactions can sometimes be run neat or with a solid-supported catalyst, eliminating the need for volatile organic solvents.[3][5]

  • One-Pot/Multicomponent Reactions: These strategies improve atom economy and process efficiency by combining multiple synthetic steps without isolating intermediates.[1][5][8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: Low Yield or No Reaction

Q: My reaction is not proceeding, or the yield is unacceptably low. What are the first things to check?

This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. The flowchart below provides a logical troubleshooting workflow.

G Start Low Yield / No Reaction CheckCatalyst 1. Is a Catalyst Present? Some reactions are catalyst-dependent. Start->CheckCatalyst AddCatalyst Action: Add catalytic acid (e.g., AcOH, HCl) or Lewis acid. CheckCatalyst->AddCatalyst If No CheckTemp 2. Is the Temperature Optimal? Yields can be temperature-sensitive. CheckCatalyst->CheckTemp If Yes End Re-run Experiment & Monitor AddCatalyst->End AdjustTemp Action: Increase temperature moderately (e.g., to 60-80 °C). Monitor for degradation. CheckTemp->AdjustTemp If Too Low CheckSolvent 3. Is the Solvent Choice Correct? Aprotic dipolar solvents often outperform protic ones. CheckTemp->CheckSolvent If Optimal AdjustTemp->End ChangeSolvent Action: Switch from Ethanol to DMF or DMAc. CheckSolvent->ChangeSolvent If Using Protic CheckReagents 4. Are the Reagents Pure? Hydrazine can degrade over time. CheckSolvent->CheckReagents If Aprotic ChangeSolvent->End PurifyReagents Action: Use freshly opened or purified reagents. CheckReagents->PurifyReagents If Suspect CheckReagents->End If Pure PurifyReagents->End G cluster_0 Starting Materials cluster_1 Competing Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Pathway A: Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Pathway B: Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer1 Regioisomer 1 Attack_C1->Isomer1 Isomer2 Regioisomer 2 Attack_C2->Isomer2

Caption: Origin of regioisomers in Knorr pyrazole synthesis.

Strategies for Controlling Regioselectivity:

  • Optimize Solvent and Acidity (Most Effective Method):

    • The Protocol: Switch from ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc). Use the arylhydrazine as its hydrochloride salt, or add a strong acid like 10N HCl to the reaction mixture. [4] * The Causality: In aprotic solvents, the reaction mechanism is more ordered. The acidic conditions protonate the carbonyl, enhancing its electrophilicity and directing the initial attack of the hydrazine. This combination has been shown to dramatically improve regioselectivity, often from a 1:1 mixture to >98:2 in favor of one isomer. [4]

  • Leverage Electronic Effects:

    • The Principle: If one of your carbonyl groups is significantly more electrophilic than the other (e.g., adjacent to a strong electron-withdrawing group like -CF₃), the initial attack from the more nucleophilic nitrogen of the hydrazine will preferentially occur at that site. [4] * Application: This is an inherent property of your substrate. If you are designing a synthesis, you can use this principle to your advantage by placing a group like -CF₃ next to the carbonyl you want the initial attack to occur on. When using a substituted hydrazine like phenylhydrazine, the unsubstituted -NH₂ group is generally more nucleophilic. [4] Table 1: Impact of Solvent and Acid on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventAdditiveRegioisomer RatioYieldReference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolNone~1:1Moderate[4]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClDMAc10N HCl>98:274-77%[4]
1-Phenyl-1,3-butanedionePhenylhydrazine HClDMAc10N HCl>99:0.279-89%[4]
Problem Area 3: Difficult Purification

Q: My reaction produces a crude oil or a complex mixture that is hard to purify by column chromatography. What can I do?

Difficult purification often points to incomplete reactions, side products, or the presence of polar intermediates.

Strategies for Improved Purification:

  • Drive the Reaction to Completion: Ensure you have used optimal conditions (catalyst, temperature, time) to convert all intermediates (e.g., hydrazones) to the final pyrazole. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. You can often perform a liquid-liquid extraction by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, neutralizing the aqueous layer with a base (e.g., NaHCO₃), and then re-extracting the pure pyrazole back into an organic solvent.

  • Crystallization of an Acid Addition Salt: For solid pyrazoles that are difficult to crystallize directly, consider forming a salt.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., HCl in isopropanol, or oxalic acid) to precipitate the pyrazole salt. The salt can often be recrystallized to a high degree of purity, leaving non-basic impurities behind in the mother liquor. [10]The pure freebase pyrazole can be recovered by dissolving the salt in water and neutralizing with a base.

Reference Protocol: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazole

This protocol is adapted from methodologies proven to yield high regioselectivity and good yields. [4] Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a concentration of approximately 0.5 M with respect to the dicarbonyl compound.

  • Acid Catalyst: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

This protocol leverages the synergistic effect of an aprotic dipolar solvent and acid catalysis to maximize both yield and regioselectivity, providing a robust starting point for your optimization efforts. [4]

References

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]

  • Method for purifying pyrazoles.

Sources

Technical Support Center: Polar Pyrazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Polar Pyrazole Derivatives Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational | Tier: Advanced Chemical Engineering Ticket Subject: Overcoming retention loss, tailing, and solubility issues in polar pyrazole isolation.

Welcome to the Advanced Purification Support Hub. You are likely here because your pyrazole derivative is either streaking across your TLC plate, eluting at the solvent front on your C18 column, or refusing to crystallize from the reaction mixture.

Polar pyrazoles (containing -OH, -NH₂, -COOH, or multiple heteroatoms) present a "polarity paradox": they are too polar for standard normal phase chromatography but often not hydrophobic enough for standard reverse phase retention. Below are the field-validated protocols to resolve these issues.

🟢 Tier 1: Rapid Triage & Diagnostics

Start here to identify the root cause of your purification failure.

Q: My pyrazole streaks badly on silica TLC plates (Normal Phase). Is my compound decomposing? A: Likely not. This is classic Silanol Interaction .

  • The Mechanism: The N-H of the pyrazole ring (or basic substituents) hydrogen bonds strongly with the acidic silanol groups (Si-OH) on the silica surface. This creates a "drag" effect, resulting in broad, tailing peaks.

  • The Fix: You must "mask" the silanols.

    • Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 90:9:1).

    • Switch Plate: Use Alumina (Basic) TLC plates or Amino-bonded silica (NH₂) plates to simulate a non-acidic environment.

Q: I injected my sample onto a C18 Prep-HPLC column, but it eluted immediately (at the void volume). A: You are experiencing Phase Collapse or Lack of Retention .

  • The Mechanism: Standard C18 chains "collapse" or fold onto themselves in highly aqueous conditions (>95% water), reducing surface area. Alternatively, your compound is simply too hydrophilic (LogP < 0) to interact with the hydrophobic C18 chains.

  • The Fix:

    • Immediate: Switch to an "Aqueous Stable" C18 column (often labeled AQ, T3, or Polar-RP). These have polar end-capping that keeps the chains extended in 100% water.

    • Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) mode if the compound is extremely polar.[1][2]

🟡 Tier 2: Deep Dive Protocols

Step-by-step methodologies for specific purification workflows.

Protocol A: The "Silica Taming" Flash Chromatography Method

Use this when you must use Normal Phase silica but need to eliminate tailing.

Prerequisite: Compound is soluble in DCM or EtOAc/MeOH.

  • Column Selection: Standard Spherical Silica (40–60 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

    • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA).

    • Note: Pre-rinse the column with 10% Solvent B to saturate the silica sites with amine before injection.

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic wash)

    • 5–20 min: 0% → 10% B

    • 20–30 min: 10% → 20% B (Most polar pyrazoles elute here).

  • Post-Run: Evaporate fractions immediately. Residual TEA can catalyze decomposition or interfere with NMR. Co-evaporate with toluene to remove TEA traces.

Protocol B: The pH-Switch Extraction (Liquid-Liquid)

A self-validating method to remove non-basic impurities before chromatography.

Many pyrazoles are amphoteric or weakly basic (pKa ~2.5 for the conjugate acid, higher with amino groups). We exploit this for "chemical filtration."

pH_Switch_Extraction start Crude Reaction Mixture acidify Acidify to pH 1-2 (Use 1M HCl) start->acidify wash Wash with Organic Solvent (DCM or EtOAc) acidify->wash separate1 Separate Layers wash->separate1 org_waste Organic Layer (Contains Non-Basic Impurities) separate1->org_waste Discard aq_layer Aqueous Layer (Contains Pyrazole Salt) separate1->aq_layer Keep basify Basify Aqueous Layer to pH 10-12 (Use NaOH or Na2CO3) aq_layer->basify extract Extract with DCM:Isopropanol (3:1) (Repeated 3x) basify->extract final_org Combined Organic Layers (Target Pyrazole) extract->final_org Dry & Evaporate final_aq Aqueous Waste extract->final_aq Discard

Figure 1: The pH-Switch Extraction Workflow. This method isolates the pyrazole based on its basic nitrogen, leaving neutral/acidic byproducts behind.

🔴 Tier 3: Advanced Troubleshooting (The "Black Magic" Section)

For compounds that defy standard logic.

Q: My pyrazole "oils out" during recrystallization instead of forming a solid. A: This is common for polar heterocycles with flexible side chains.

  • The "Cloud Point" Technique:

    • Dissolve the crude oil in a minimum amount of hot Methanol or Ethanol (good solubility).

    • Add Diethyl Ether or MTBE (poor solubility) dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of alcohol to clear it.

    • Critical Step: Wrap the flask in cotton or place in a Dewar to cool extremely slowly to room temperature. Fast cooling traps impurities and leads to oiling.

    • Pro Tip: Scratch the glass with a spatula to induce nucleation.

Q: I cannot separate my pyrazole from a closely eluting regioisomer. A: Regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles) often have identical polarity on silica.

  • Solution: Switch to Reverse Phase (C18) with pH modification .

    • Regioisomers often have slightly different pKa values due to steric hindrance around the nitrogen.

    • Run a pH scout: Try Mobile Phase pH 3 (Formic acid), pH 7 (Ammonium Acetate), and pH 10 (Ammonium Hydroxide).

    • Why? At a specific pH, one isomer may be partially ionized (elutes faster) while the other is neutral (retains longer).

Comparative Solvent Systems for Flash Chromatography
MethodMobile Phase CompositionBest ForTechnical Note
Standard NP DCM / MeOH (95:5)Low polarity pyrazolesOften causes tailing.
Basic NP DCM / MeOH / NH₄OH (90:9:1)Basic/Amino pyrazolesNH₄OH competes for silanol sites, sharpening peaks.
HILIC Acetonitrile / Water (95:5 → 70:30)Highly polar / Water solubleElution order is reversed (Polar compounds retain more).[2]
Reverse Phase Water / MeOH + 0.1% Formic AcidGeneral purificationAcid keeps pyrazole protonated; good for MS detection.

🔵 Visualization: Purification Decision Matrix

Use this logic flow to select the optimal purification method based on your compound's properties.

Purification_Decision_Tree Input Crude Pyrazole Mixture Solubility Soluble in DCM/EtOAc? Input->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Water/MeOH only) Solubility->No_Sol TLC_Check TLC on Silica (DCM:MeOH 9:1) Yes_Sol->TLC_Check RP_HPLC Reverse Phase HPLC (C18 Aqueous Stable) No_Sol->RP_HPLC Qty < 100mg HILIC HILIC Flash (Silica, ACN/Water) No_Sol->HILIC Qty > 100mg Streaking Streaking/Tailing? TLC_Check->Streaking Flash_Basic Flash Chromatography (Silica + 1% TEA) Streaking->Flash_Basic Yes Flash_Std Standard Flash (Silica) Streaking->Flash_Std No

Figure 2: Decision Matrix for selecting the purification stationary phase and solvent system.

References

  • HILIC Flash Purification of Polar Pharmaceuticals Source: Chromatography Today Context: Validates the use of silica flash columns in HILIC mode (Acetonitrile/Water) for polar heterocycles that fail on C18.

  • Strategies for the Flash Purification of Highly Polar Compounds Source: Teledyne ISCO / Lab-Ex Context: detailed protocol on using amine-bonded silica and C18-aqueous columns to prevent phase collapse.

  • Purification of Heterocyclic Compounds: Troubleshooting Guide Source: BenchChem Technical Support Context: Provides specific solvent modifiers (TEA, Ammonia) for overcoming compound-silica interactions.[3]

  • Recrystallization Solvents for Polar Heterocycles Source: University of Rochester, Dept. of Chemistry Context: "Rules of thumb" for solvent selection (Alcohol/Ether mixtures) when purifying nitrogenous heterocycles.

  • Reversed Phase HPLC Method Development (Aqueous Stability) Source: Phenomenex Technical Guide Context: Explains the mechanism of phase collapse in standard C18 columns when using high-aqueous mobile phases required for polar pyrazoles.

Sources

Technical Support Center: Stability & Handling of Hydroxymethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of hydroxymethyl pyrazole compounds. Audience: Researchers, medicinal chemists, and process development scientists. Objective: Provide actionable, chemically grounded solutions for the storage, purification, and handling of hydroxymethyl pyrazoles to prevent common degradation pathways.

The "Pseudo-Benzylic" Challenge: A Technical Overview

Hydroxymethyl pyrazoles are valuable building blocks in drug discovery, often serving as precursors to aldehydes, halides, or amines. However, they exhibit a unique instability profile due to the electronic nature of the pyrazole ring.

The Core Issue: The hydroxymethyl group attached to a pyrazole ring (positions 3, 4, or 5) behaves similarly to a benzylic alcohol but is often more reactive due to the electron-rich nature of the heterocycle.

  • Acid Sensitivity: The pyrazole ring can stabilize a positive charge. Protonation of the hydroxyl group facilitates the loss of water (

    
    ), generating a resonance-stabilized carbocation (or aza-fulvene intermediate). This species is highly electrophilic and prone to oligomerization  or nucleophilic attack .
    
  • Oxidative Lability: The methylene protons are activated, making the compound susceptible to autoxidation to the corresponding aldehyde or carboxylic acid upon exposure to air.

Troubleshooting Guide & FAQs

Issue 1: Sample Discoloration & Purity Drop

Q: My white solid hydroxymethyl pyrazole turned yellow/brown after a week of storage at room temperature. LCMS shows a mass of [M-2]. What happened?

A: You are likely observing oxidative degradation .

  • The Cause: Hydroxymethyl pyrazoles are prone to autoxidation, converting the alcohol (

    
    ) to the aldehyde (
    
    
    
    ), which corresponds to a mass loss of 2 Da (
    
    
    ). The aldehyde is reactive and can undergo aldol-type condensations, leading to colored conjugated impurities (the "browning" effect).
  • The Fix:

    • Purify immediately: Remove the aldehyde impurities (see Protocol A).

    • Change Storage: Store under an inert atmosphere (Argon/Nitrogen) at

      
      .
      
    • Add Stabilizers: For solution storage, adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts (0.1%) can retard autoxidation.

Issue 2: Loss of Material on Silica Gel

Q: I loaded 500 mg of crude product onto a silica column. I only recovered 200 mg, and the NMR of the recovered material looks complex. Where did it go?

A: Your compound likely decomposed due to acid-catalyzed elimination on the silica surface.

  • The Cause: Standard silica gel is slightly acidic (

    
    ). This acidity is sufficient to protonate the hydroxymethyl group, triggering the loss of water. The resulting reactive intermediate binds irreversibly to the silica or polymerizes, staying at the baseline.
    
  • The Fix: You must neutralize the stationary phase.

    • Immediate Action: Switch to Protocol A (Basified Silica) or use neutral alumina.

    • Alternative: If the compound is stable to base, perform an extraction wash with

      
       before concentration to ensure no trace acid remains from the workup.
      
Issue 3: Spontaneous Polymerization

Q: My compound is an oil. After leaving it neat on the high-vac line, it solidified into an insoluble gum.

A: This is a classic case of concentration-dependent oligomerization .

  • The Cause: In the absence of solvent, intermolecular reactions are favored. The electron-rich pyrazole ring of one molecule attacks the activated methylene of another (via the mechanism described in Issue 2), forming methylene-bridged dimers or oligomers.

  • The Fix:

    • Avoid Neat Storage: Never store these compounds as neat oils if they are unstable. Store as a frozen solution in benzene or DMSO (if compatible with next steps).

    • Azeotropic Drying: If you must dry it, use azeotropic distillation with toluene rather than prolonged exposure to high vacuum, which can induce local heating and decomposition.

Experimental Protocols

Protocol A: Basified Silica Gel Chromatography

Use this protocol for all hydroxymethyl pyrazoles to prevent acid-catalyzed decomposition.

Materials:

  • Silica Gel (Standard grade, 60 Å).

  • Triethylamine (

    
    ) or 
    
    
    
    in MeOH.
  • Eluent Solvent System (e.g., DCM/MeOH or Hexane/EtOAc).

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent solvent.

  • Basification: Add

    
     Triethylamine (
    
    
    
    )
    to the slurry. Swirl well and let it sit for 5 minutes. This neutralizes the acidic sites on the silica.
  • Packing: Pour the column as usual.

  • Elution: Run the column using an eluent that contains

    
     .
    
    • Note: If

      
       interferes with subsequent steps (e.g., metal catalysis), it can be removed by high vacuum or a quick wash with pH 7 buffer after the column.
      
Protocol B: Stabilization & Storage

Standard Operating Procedure (SOP) for long-term banking.

ParameterRequirementReason
Temperature

or lower
Slows kinetic rate of oxidation and dimerization.
Atmosphere Argon or NitrogenPrevents autoxidation to aldehyde.
Physical State Solid (preferred) or Frozen SolutionNeat oils allow high effective concentration, promoting polymerization.
Container Amber VialProtects from photo-induced radical formation.
Solvent (if dissolved) DMSO-

or Anhydrous Toluene
Avoid protic solvents or solvents that can become acidic (like

) over time.

Visualizations

Figure 1: Acid-Catalyzed Degradation Pathway

This diagram illustrates why acidic environments (like standard silica) destroy hydroxymethyl pyrazoles.

Degradation Start Hydroxymethyl Pyrazole Protonation Protonated Intermediate (+ H+) Start->Protonation Acidic Media (e.g., SiO2, CHCl3) Carbocation Aza-Fulvene / Carbocation Protonation->Carbocation - H2O (Elimination) Dimer Dimer / Oligomer (Insoluble Gum) Carbocation->Dimer Attack by Start Material Silica Bound to Silica (Product Loss) Carbocation->Silica Irreversible Adsorption

Caption: Acid-catalyzed activation of the hydroxymethyl group leads to reactive carbocations that result in dimerization or irreversible binding to silica gel.[1]

Figure 2: Purification Decision Tree

Follow this logic to maximize yield during isolation.

DecisionTree Q1 Is the Crude Product a Solid or Oil? Solid Solid Q1->Solid Oil Oil Q1->Oil Q2 Is it soluble in non-polar solvent? Solid->Q2 Q3 Is the compound Acid Sensitive? Oil->Q3 Recryst Recrystallization (Safest Method) Q2->Recryst Yes Q2->Q3 No Col_Basic Basified Silica Column (Protocol A) Q3->Col_Basic Yes / Unknown Col_Neutral Neutral Alumina Column Q3->Col_Neutral Highly Sensitive

Caption: Decision matrix for selecting the safest purification method based on physical state and chemical sensitivity.

References

  • BenchChem. (2025).[2] Stability and Storage Guidelines for Pyrazole Derivatives. Retrieved from 2

  • Radi, S., et al. (2013).[3][4] Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent.[3][4][5] Molecules, 19(1), 247-262.[3] Retrieved from 3

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases.[6] Chemico-Biological Interactions. Retrieved from 6

  • Organic Chemistry Portal. (2019). Pyrazole Synthesis and Stability.[7] Retrieved from 8

Sources

Technical Support Center: Catalyst Integrity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Overcoming Catalyst Poisoning & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Achilles' Heel" of Pyrazole Functionalization

You are likely reading this because your cross-coupling reaction stalled at 20% conversion or your catalyst precipitated as inactive palladium black immediately upon heating.

In drug discovery, pyrazoles are privileged scaffolds (e.g., Celecoxib, Ruxolitinib), but they are notoriously difficult substrates for Transition Metal Catalysis (TMC). The core issue is competitive coordination . The


 nitrogen (N2) of the pyrazole ring is a potent 

-donor. It binds tightly to electrophilic metal centers (Pd, Cu, Ru), displacing the labile ligands required for the catalytic cycle.

This guide treats your reaction as a biological patient, diagnosing the specific "toxin" (poisoning mechanism) and prescribing the precise "antidote" (ligand/protocol modification).

Module 1: The Mechanism of Deactivation

The "Dead-End" Complex

In a standard Buchwald-Hartwig or Suzuki coupling, the active species is a mono-ligated Pd(0) or Pd(II) complex. Pyrazoles intercept this cycle. The unhindered nitrogen lone pair binds to the Palladium, forming a stable, coordinatively saturated [Pd(Ar)(L)(Pyrazole)]+ species that cannot undergo reductive elimination.

Visualizing the Failure Point: The diagram below maps the standard catalytic cycle against the "Poisoning Off-Ramp" caused by pyrazole coordination.

G Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd + Ar-X Substrate Substrate Binding (Amine/Boronate) OxAdd->Substrate Normal Cycle Poison DEAD END COMPLEX [L-Pd(II)-Ar-(Pyrazole)] Catalyst Sequestration OxAdd->Poison + Pyrazole (N-Coordination) Prod Reductive Elimination (Product Release) Substrate->Prod Product Formed Prod->Start Regenerate Pd(0) Poison->OxAdd High Energy Barrier (Slow Reversal)

Figure 1: The Kinetic Trap. The red path indicates where the pyrazole substrate (or product) irreversibly binds to the oxidative addition intermediate, removing the catalyst from the active pool.

Module 2: Troubleshooting Palladium Cross-Couplings

The Solution: Steric Bulk as a Shield

To prevent the pyrazole nitrogen from binding, you must use ligands that are spatially bulky enough to block the N-approach but flexible enough to allow the desired reaction.

Ligand Selection Matrix

Ligand ClassExamplesSuitability for PyrazolesMechanism of Action
Simple Phosphines

, dppe
POOR Easily displaced by pyrazole N; leads to rapid deactivation.
Buchwald (Dialkylbiaryl) XPhos, RuPhos, BrettPhos EXCELLENT The lower aryl ring creates a "roof" over the Pd center, physically blocking N-coordination.
Bis-phosphines XantphosMODERATE Wide bite angle helps, but can still suffer from inhibition at high concentrations.
NHC Ligands IPr, IMesGOOD Strong

-donation stabilizes Pd, making it less susceptible to displacement.
Protocol 1: C-N Coupling of Halopyrazoles (Buchwald-Hartwig)

Target: Amination of 4-chloropyrazole without protecting groups.

The "Self-Validating" Protocol: This protocol uses a Precatalyst (Pd-G3/G4) . Unlike Pd(OAc)2 or Pd2(dba)3, precatalysts do not require an induction period and do not generate free Pd nanoparticles that can be poisoned by the pyrazole before the cycle begins.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%) - Ensures 1:1 L:Pd ratio.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu. Soluble bases are preferred over carbonates to speed up the reaction before poisoning occurs.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3 times. Oxygen is a co-poison; strict exclusion is mandatory.

  • Solids Charge: Add the Halopyrazole (1.0 equiv), Amine (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Solvent/Base: Add anhydrous Dioxane (0.2 M concentration). Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise.

    • Technical Note: If the reaction turns black immediately, your solvent is wet or not degassed.

  • Thermal Activation: Heat to 80-100°C .

    • Checkpoint: Monitor via LCMS at 1 hour. If <10% conversion, do not add more catalyst. The system is poisoned.[1][2][3] Switch to BrettPhos Pd G4 .

  • Workup: Cool, dilute with EtOAc, filter through Celite (removes Pd residues), and concentrate.

Module 3: Feedstock Purity (The Invisible Poison)

The Hydrazine Problem

Pyrazoles are synthesized from hydrazines.[4][5] Residual hydrazine (


) is a "catalyst killer" (strong reducing agent + strong ligand). Even 0.1% trace hydrazine can deactivate 5 mol% Palladium.

Diagnostic:

  • Reaction bubbles vigorously upon catalyst addition (decomposition).

  • LCMS shows no product, but starting material remains intact.

Protocol 2: Scavenging Hydrazine Impurities

Before using a synthesized pyrazole in a cross-coupling, perform this purification step.

  • Dissolution: Dissolve the crude pyrazole in EtOAc.

  • Acid Wash: Wash the organic layer 3x with 10% aqueous HCl .

    • Logic: Hydrazines are more basic than pyrazoles. The HCl protonates the hydrazine (making it water-soluble) while the pyrazole (often less basic) remains in the organic layer or can be recovered by careful pH adjustment.

  • Oxidative Polish (Optional): If the pyrazole is stable, stir with a mild oxidant (e.g., dilute bleach or air bubbling) to oxidize residual hydrazine to

    
     gas.
    
  • Drying: Dry over

    
     and concentrate.
    

Module 4: FAQ & Troubleshooting Decision Tree

Q: Why is Aryl Iodide giving lower yields than Aryl Bromide? A: This is the "Iodide Effect." In Buchwald-Hartwig couplings, the iodide anion released during the reaction can bridge two Pd centers, forming a stable, inactive dimer


.
  • Fix: Switch to Aryl Bromides or Aryl Chlorides .

  • Fix: Add a halide scavenger like Silver Triflate (AgOTf) (if compatible) to precipitate AgI.

Q: Can I couple an unprotected pyrazole (NH free)? A: Yes, but it requires 2 equivalents of base (one to deprotonate the NH). However, the resulting pyrazolate anion is an even stronger ligand for Pd than the neutral pyrazole.

  • Recommendation: Protect the nitrogen with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) . These are easily removed with acid later and completely shut down N-coordination.

Q: My reaction turns into a "mirror" (Pd plating) on the glass. A: This is Ostwald Ripening/Agglomeration . The ligand has dissociated, and Pd(0) has collapsed into bulk metal.

  • Fix: Your ligand is too weak or too low in concentration. Switch to a G3/G4 Precatalyst (guarantees ligand attachment) or add 1-2% extra free ligand.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed Precip Black Precipitate? Yes Catalyst Agglomeration Precip->Yes Yes No No Precip->No No (Solution Clear/Brown) Sol1 Action: Degas solvent longer Switch to Pd-G4 Precatalyst Yes->Sol1 Conv SM Consumed? No->Conv No_Conv No_Conv Conv->No_Conv No (SM Intact) Yes_Conv Yes_Conv Conv->Yes_Conv Yes (SM Gone) Poison Catalyst Poisoning (N-binding) No_Conv->Poison Sol2 Action: Switch Ligand (XPhos -> BrettPhos) Or Protect Pyrazole N Poison->Sol2 Decomp Side Reactions / Protodehalogenation Yes_Conv->Decomp Sol3 Action: Lower Temp Use Anhydrous Solvent Decomp->Sol3

Figure 2: Rapid Diagnostic Logic for Pyrazole Coupling Failures.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases." ACS Catalysis, 2019.

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (Foundational text on Competitive Binding Mechanisms).
  • Vertex AI Search. "Poisoning and deactivation of palladium catalysts." SciSpace, 2001.

  • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society, 2002. (Establishes XPhos utility for N-heterocycles).
  • BenchChem Technical Support. "Catalyst Deactivation and Regeneration in Pyrazole Synthesis." BenchChem, 2025.[6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomeric Challenge of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance materials.[1][2][3] Its synthesis, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently presents a significant challenge: the potential formation of two distinct regioisomers. For drug development professionals and researchers, the ability to unambiguously differentiate these isomers is not a trivial academic exercise; it is a critical step that impacts biological activity, patentability, and regulatory approval. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of pyrazole regioisomers, grounded in field-proven insights and authoritative data.

The Tautomerism Question: A Preamble for N-Unsubstituted Pyrazoles

Before delving into comparative analysis, it is crucial to address the inherent structural ambiguity in N-unsubstituted pyrazoles: prototropic tautomerism.[4] In solution, the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms. This exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the C3 and C5 positions become chemically equivalent.[4][5] This results in broadened or merged signals in the ¹³C NMR spectrum, complicating direct structural assignment.[4][6] While techniques like low-temperature NMR or solid-state NMR can "freeze" a single tautomer, for most practical applications, the regiochemical question becomes most critical—and most definitively answerable—once the pyrazole is N-substituted, locking the ring system into a single, stable isomeric form. This guide will focus on these N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful and definitive tool for distinguishing pyrazole regioisomers.[7] A multi-technique approach, combining 1D (¹H, ¹³C) and 2D experiments, provides a self-validating system for unambiguous structure determination.

¹H and ¹³C NMR: The First Line of Inquiry

One-dimensional NMR provides the initial, and often strong, clues to the substitution pattern. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment imposed by the substituents.

Causality Behind Chemical Shifts: The key to differentiation lies in understanding how substituents at the N1, C3, and C5 positions influence the electron density—and thus the magnetic shielding—of the ring atoms.

  • ¹H NMR: The proton at C4 (H4) typically appears as a triplet (or singlet if C3 and C5 are substituted). The protons at C3 (H3) and C5 (H5) are doublets. The relative chemical shifts of H3 and H5 are diagnostic. For instance, a substituent on N1 will exert a different electronic effect on the adjacent C5 proton compared to the more distant C3 proton.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are highly informative.[4][6] The carbon atom directly attached to the N-substituent (C5 in a 1,5-isomer) will experience a different shielding effect than the C3 carbon. Electron-withdrawing groups generally shift carbon signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,3- vs. 1,5-Disubstituted Pyrazole Regioisomers

Isomer TypeSubstituents (R1, R3, R5)H3 (ppm)H4 (ppm)H5 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Source
1,3-Disubstituted R1=CH₃, R3=Ph, R5=H-~6.63-~142.14--[1]
1,5-Disubstituted R1=CH₃, R5=Ph, R3=H---~148.76--[1]
1,3,5-Trisubstituted R1=Ph, R3=Aryl, R5=Aryl-~6.9-7.1-~151~107~141[8]

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used. This table illustrates general trends.

2D NMR: Providing Unambiguous Proof of Connectivity

While 1D NMR provides strong evidence, 2D NMR techniques offer definitive, irrefutable proof of the regioisomeric structure by revealing through-bond and through-space correlations.

1. Heteronuclear Multiple Bond Correlation (HMBC): The Definitive Connectivity Map

The HMBC experiment is arguably the most crucial for this task. It detects long-range (typically 2- and 3-bond) correlations between protons and carbons.[9][10] The strategy is to observe the correlations from the protons of the N1-substituent to the carbons of the pyrazole ring.

  • Experimental Logic: In a 1,5-disubstituted pyrazole , the protons on the N1-substituent will show a ³J (three-bond) correlation to C5 and a ²J (two-bond) correlation to C1 of the substituent. Crucially, they will also show a correlation to C4, but not to C3.

  • In a 1,3-disubstituted pyrazole , the protons on the N1-substituent will show a ³J correlation to the C3 carbon. The absence of a strong correlation to C5 is key.

This differential connectivity provides a clear and unambiguous assignment.[1]

2. Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity

The NOESY (or ROESY) experiment detects protons that are close to each other in space, regardless of their bond connectivity. This provides powerful complementary evidence.

  • Experimental Logic: For a 1,5-disubstituted pyrazole , a clear NOE correlation will be observed between the protons of the N1-substituent and the proton (or protons of the substituent) at the C5 position.[1]

  • For a 1,3-disubstituted pyrazole , this proximity is absent. Instead, an NOE might be observed between the N1-substituent and the C5-proton, if present. The key is the direct N1-substituent to C5-substituent interaction.[1]

The presence or absence of this single, critical NOE signal can definitively distinguish the two isomers.

Experimental Protocols and Workflows

Workflow for Regioisomer Determination

The following workflow represents a robust, self-validating protocol for the structural elucidation of N-substituted pyrazole regioisomers.

G Workflow for Pyrazole Regioisomer Elucidation cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation Synthesis Pyrazole Synthesis (e.g., 1,3-dicarbonyl + N-subst. hydrazine) Isolation Purification (Column Chromatography / Crystallization) Synthesis->Isolation Yields potential mixture NMR_1D Acquire ¹H and ¹³C NMR - Initial hypothesis based on δ Isolation->NMR_1D NMR_2D Acquire 2D NMR (HMBC, NOESY, HSQC) NMR_1D->NMR_2D For unambiguous proof Analysis Analyze Key Correlations - HMBC: N1-Subst -> C3/C5 - NOESY: N1-Subst -> H5/R5 NMR_2D->Analysis Decision Definitive Assignment Analysis->Decision Structure_A Structure A (e.g., 1,5-isomer) HMBC: N1-R to C5 NOESY: N1-R to R5 Structure_B Structure B (e.g., 1,3-isomer) HMBC: N1-R to C3 NOESY: N1-R to H5 Decision->Structure_A Correlations Match Decision->Structure_B Correlations Match

Caption: A systematic workflow for synthesizing, analyzing, and definitively assigning the structure of pyrazole regioisomers.

Step-by-Step NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the key C3, C4, and C5 carbons.

  • 2D HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • Rationale: The key parameter is the long-range coupling constant (J_XH) optimization. A value of 8 Hz is a good starting point as it effectively detects both ²J and ³J correlations.

    • Process the data and carefully analyze the cross-peaks originating from the protons of the N1-substituent. Look specifically for correlations to the pyrazole ring carbons around 140-150 ppm.

  • 2D NOESY Acquisition:

    • Set up a standard phase-sensitive NOESY experiment.

    • Rationale: The critical parameter is the mixing time (t_m). For small molecules like pyrazoles, a mixing time of 500-800 ms is typically appropriate to allow for the buildup of NOE signals.

    • Process the data and look for through-space correlations between the N1-substituent and the C5-substituent/proton.

  • Data Interpretation and Cross-Validation:

    • Assign the structure based on the presence of a ³J HMBC correlation from the N1-substituent to either C3 or C5.

    • Use the NOESY data to confirm this assignment. A positive NOE between the N1 and C5 substituents provides orthogonal, definitive validation for the 1,5-regioisomer.

Supporting Spectroscopic Techniques: IR and MS

While NMR is definitive, Infrared Spectroscopy and Mass Spectrometry can provide complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. For pyrazoles, characteristic bands include:

  • C=N and C=C stretching: Typically found in the 1400-1600 cm⁻¹ region.[11]

  • Ring vibrations: Multiple bands can be observed in the fingerprint region.[11]

While these bands confirm the presence of the pyrazole ring, it is often difficult to distinguish regioisomers solely by IR unless a substituent's vibrational mode is uniquely affected by its position on the ring. For example, the stretching frequency of a carbonyl group at C3 might differ slightly from one at C5 due to different electronic environments, but this difference can be subtle.

Mass Spectrometry (MS)

In mass spectrometry, regioisomers will have identical molecular weights and thus the same molecular ion peak (M⁺). Differentiation, if possible, must rely on differences in their fragmentation patterns upon electron impact.[12]

  • Fragmentation Logic: The stability of the resulting fragment ions can be influenced by the substituent's position. The initial cleavage often involves the weakest bonds, and the subsequent fragmentation cascade can be diagnostic. For example, the loss of a substituent from C5 might lead to a different, more or less stable, primary fragment ion than the loss of the same substituent from C3, altering the entire fragmentation tree and the relative abundances of daughter ions.[12][13] However, interpreting these differences can be complex and is generally used as supporting, rather than primary, evidence.

Conclusion

Distinguishing between pyrazole regioisomers is a non-negotiable step in chemical research and development. While IR and MS offer valuable structural information, they often lack the specificity required for unambiguous assignment. The gold standard is a comprehensive NMR analysis. The chemical shifts in ¹H and ¹³C NMR spectra provide strong initial clues, but the definitive assignment rests on 2D NMR techniques. The combination of an HMBC experiment to map the covalent bonding framework and a NOESY experiment to confirm through-space proximities provides a robust, self-validating methodology. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity and is an indispensable tool for any scientist working with this vital class of heterocyclic compounds.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Heterocyclic Communications. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]

  • New synthesis of 3(5)-methylpyrazole. ResearchGate. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. P.S.G.R. Krishnammal College for Women. [Link]

  • Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Definitive Guide to Purity Establishment: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: The purity assessment of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (hereafter M5HMP ) presents a specific "regioisomer trap" often missed by standard C18 HPLC methods. The synthesis of N-methyl pyrazoles frequently generates thermodynamic and kinetic regioisomers (1,3- vs. 1,5-substitution) that possess identical molecular weights and similar polarities.

The Solution: This guide establishes a Self-Validating Analytical Workflow . We reject the reliance on a single technique. Instead, we employ qNMR (Quantitative NMR) to establish the absolute mass balance (Assay) and Orthogonal HPLC-UV/MS to resolve critical isomeric impurities.

Part 1: The Regioisomer Trap & Impurity Landscape

Before selecting a method, one must understand what we are separating. The synthesis of M5HMP typically involves the methylation of a pyrazole precursor or the cyclization of a hydrazine with a diketo-ester. Both routes are prone to regioisomerism.

The Critical Impurities
  • Regioisomer (Impurity A): Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate.

    • Risk:[1] Co-elution with the main peak due to identical LogP.

  • Hydrolysis Product (Impurity B): 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    • Risk:[1] Highly polar; elutes in the solvent front (void volume) if the gradient is too aggressive.

  • Oxidation Product (Impurity C): Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

    • Risk:[1] Aldehydes are reactive and UV-active.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of these impurities, necessitating the multi-modal analytical approach.

ImpurityPathway Precursor Hydrazine Precursor + Diketo-ester Cyclization Cyclization Step Precursor->Cyclization Target TARGET MOLECULE Methyl 5-(hydroxymethyl)- 1-methyl-1H-pyrazole-3-carboxylate Cyclization->Target Major Product (Kinetic) ImpurityA IMPURITY A (Regioisomer) Methyl 3-(hydroxymethyl)- 1-methyl-1H-pyrazole-5-carboxylate Cyclization->ImpurityA Minor Product (Thermodynamic) ImpurityB IMPURITY B (Hydrolysis) Carboxylic Acid Derivative Target->ImpurityB Moisture/High pH ImpurityC IMPURITY C (Oxidation) Aldehyde Derivative Target->ImpurityC Air Oxidation

Caption: Figure 1. Origin of critical impurities. Note that Impurity A is a synthesis byproduct, while B and C are stability-related degradants.

Part 2: Comparative Analysis of Methods

We compare the industry standard (HPLC-UV) against the "Truth-Teller" (qNMR).

FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: qNMR (1H)Method C: LC-MS (Q-TOF/Orbitrap)
Primary Utility Purity (% Area) & Impurity ProfilingAssay (% w/w) & Absolute PurityIdentification (MW determination)
Selectivity High (separates regioisomers)Ultra-High (distinct chemical shifts)High (but isomers have same m/z)
Reference Standard REQUIRED (for quantification)NOT REQUIRED (uses internal std)Not required for ID
Limit of Detection < 0.05% (Trace analysis)~1.0% (Low sensitivity)< 0.01% (Trace analysis)
Blind Spots Relative Response Factors (RRF)Inorganic salts, solvent peaksIon suppression
Verdict Routine QC Workhorse Primary Reference Generator Troubleshooter

Part 3: Detailed Experimental Protocols

Method A: The "Regio-Selective" HPLC Protocol

Standard C18 columns often fail to separate the 1,3- and 1,5-isomers. We utilize a Polar-Embedded column to engage with the hydroxymethyl group.

  • Instrument: Agilent 1200/1290 or Waters Alliance (or equivalent).

  • Column: Supelco Ascentis RP-Amide or Waters SymmetryShield RP18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The embedded amide group interacts with the pyrazole nitrogen and the hydroxyl group, providing orthogonal selectivity to standard hydrophobicity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses ionization of the pyrazole nitrogens, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar acid impurities).

    • 2-15 min: 5% → 60% B.

    • 15-20 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (for carboxylate) and 254 nm (aromatic ring).

  • Column Temp: 30°C.

Validation Criteria (Self-Check):

  • Resolution (Rs): The resolution between the Main Peak and Impurity A (Regioisomer) must be > 1.5.

  • Tailing Factor: Must be < 1.5 (Pyrazoles are notorious for tailing due to silanol interactions).

Method B: The "Absolute" qNMR Protocol

Use this method to establish the purity of your "Standard" material, which you then use to calibrate the HPLC.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker/Varian).

  • Solvent: DMSO-d6.

    • Why: Ensures full solubility and separates the -OH proton signal from water exchange peaks.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity).

    • Why: Maleic acid singlet (~6.3 ppm) falls in a clean region, distinct from Pyrazole aromatic protons (~6.5-7.5 ppm) and Methyl groups (~3.8 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Critical: Must be 5x T1 (longitudinal relaxation time) to ensure quantitative integration. Standard 1s delays will underestimate purity.

  • Procedure:

    • Weigh ~10 mg of M5HMP (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve together in 0.6 mL DMSO-d6.

    • Acquire 16 scans with D1=30s.

    • Integrate the Maleic Acid singlet (set to known molar equivalent) vs. the Pyrazole-CH (C4 proton).

Calculation:



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity.[1][3][4]

Part 4: The Analytical Decision Matrix

This workflow ensures that you do not release a batch based on a flawed HPLC method.

DecisionMatrix Start Crude Product Isolated qNMR Step 1: qNMR (Absolute Assay) Check Mass Balance Start->qNMR HPLC_Dev Step 2: HPLC Screening (RP-Amide Column) qNMR->HPLC_Dev Decision1 Is Purity > 98%? HPLC_Dev->Decision1 LCMS Step 3: LC-MS Analysis Identify Unknown Peaks Decision1->LCMS No (Unknown Impurities) RegioCheck Regioisomer Check Compare Retention Times Decision1->RegioCheck Yes Reject REJECT / RE-PURIFY LCMS->Reject Release RELEASE BATCH Generate CoA RegioCheck->Release Single Peak Confirmed RegioCheck->Reject Double Peak Detected

Caption: Figure 2. The "Self-Validating" workflow. qNMR provides the 'True Value', while HPLC ensures no isomeric contamination.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Almac Group. (2023). The Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors. [Link][3]

  • Filarowski, A., et al. (2004). Regioisomerism in the synthesis of pyrazoles. Journal of Molecular Structure. (Contextual citation for pyrazole synthesis challenges).

Sources

evaluating the drug-like properties of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary

Compound: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate CAS: 1208081-63-3 Molecular Formula: C₈H₁₂N₂O₃ Molecular Weight: 184.19 g/mol [1]

This guide evaluates the drug-like properties and synthetic utility of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (referred to herein as MHP-3 ).[1] Unlike simple alkyl-substituted pyrazoles, MHP-3 offers a unique trifunctional scaffold (N-methyl, C3-ester, C5-hydroxymethyl).[1] This specific substitution pattern positions it as a superior "growable" fragment for Fragment-Based Drug Discovery (FBDD) compared to its lipophilic analogs.[1]

Comparative Analysis: Performance vs. Alternatives

In medicinal chemistry, the choice of a starting scaffold dictates the physicochemical trajectory of the final drug candidate. We compare MHP-3 against two standard alternatives: the lipophilic Methyl analog and the Unsubstituted core .[1]

Table 1: Physicochemical & Functional Comparison
FeatureTarget: MHP-3 (5-CH₂OH) Alt A: 5-Methyl Analog Alt B: Unsubstituted (5-H)
CAS 1208081-63-3 10250-61-010250-59-6 (Isomer ref)
cLogP (Est.) -0.2 to 0.1 (Ideal for growth)1.2 (Lipophilic)0.6
TPSA (Ų) ~65 (Polar handle)~45~45
Solubility High (Aq.[1] buffer)ModerateModerate
Synthetic Utility High: -OH is a vector for ethers, amines, or oxidation to aldehyde.[1]Low: -CH₃ is chemically inert (requires harsh radical bromination).[1]Low: C-H activation required for functionalization.
Ligand Efficiency High: Polar interactions possible via -OH donor/acceptor.[1]Medium: Hydrophobic contacts only.Medium: Minimal interaction points.
Expert Insight: The "Polar Handle" Advantage

The 5-hydroxymethyl group in MHP-3 is not merely a solubilizing group; it is a strategic "synthetic vector."[1]

  • Solubility: The -OH group lowers cLogP by ~1.0–1.5 units compared to the methyl analog.[1] This allows researchers to attach lipophilic pharmacophores to the ester side without violating Lipinski’s Rule of 5 in the final molecule.

  • Growth Vectors: In FBDD, "dead" carbons (like the methyl group in Alt A) limit optimization. The -CH₂OH in MHP-3 can be converted to a halide (for coupling), oxidized to an aldehyde (for reductive amination), or converted to a sulfone, enabling rapid library generation.[1]

Synthetic Utility & SAR Logic (Visualization)

The following diagram illustrates the "Growable Vectors" of MHP-3, demonstrating why it outperforms the inert methyl analog.

MHP3_Utility Core MHP-3 Scaffold (CAS 1208081-63-3) Vector1 C3-Ester Hydrolysis (Acid for Amide Coupling) Core->Vector1 LiOH/THF Vector2 C5-Alcohol Oxidation (Aldehyde for Reductive Amination) Core->Vector2 DMP or Swern Vector3 C5-Alcohol Activation (Mesylate/Halide for SN2) Core->Vector3 MsCl or SOCl2 Lib1 Amide Library (Peptidomimetics) Vector1->Lib1 Lib2 Benzylic Amines (Kinase Inhibitors) Vector2->Lib2 Lib3 Ethers/Thioethers (Solubility Tuning) Vector3->Lib3

Caption: Synthetic divergence map for MHP-3. The C5-hydroxymethyl group enables access to three distinct chemical spaces (Libs 1-3) which are inaccessible with the 5-methyl analog.

Experimental Protocols for Validation

To validate the drug-like properties of MHP-3, the following self-validating protocols should be employed. These are designed to ensure data integrity and reproducibility.

Protocol A: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the aqueous solubility limit of MHP-3 to assess suitability for biological assays.

  • Preparation: Prepare a 10 mM stock solution of MHP-3 in DMSO.

  • Spiking: Aliquot 5 µL of stock into a 96-well plate.

  • Dilution: Add 195 µL of PBS (pH 7.4) to reach a theoretical concentration of 250 µM (2.5% DMSO final).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Calibration: Use a standard curve of MHP-3 in 50:50 ACN:Water (where solubility is assured).[1]

  • Calculation:

    
    
    

Self-Validation Check: Include Pyrene (low solubility control) and Caffeine (high solubility control). If Caffeine solubility < 10 mM, the assay is invalid.[1]

Protocol B: Microsomal Stability (Metabolic Liability)

Objective: Assess if the primary alcohol or ester is liable to rapid metabolism (oxidation/hydrolysis).

  • Incubation System:

    • Test Compound: 1 µM MHP-3.[1]

    • Enzyme: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Time Points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: At each time point, transfer 50 µL aliquot into 150 µL cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. Time.
    
    • 
      .[1]
      
    • 
      .[1]
      

Expert Note: MHP-3 contains an ester.[1][2][3][4] Run a control without NADPH . If degradation occurs without NADPH, the compound is unstable due to plasma esterases (hydrolysis), not CYP450 metabolism.

Workflow: Evaluating "Drug-Likeness"

The following diagram outlines the decision tree for advancing MHP-3 in a drug discovery campaign.

Evaluation_Workflow Start Start: MHP-3 Evaluation Solubility Step 1: Kinetic Solubility Target: >100 µM Start->Solubility Decision1 Passes Solubility? Solubility->Decision1 Stability Step 2: Plasma/Microsomal Stability Target: t1/2 > 30 min Decision2 Stable to Hydrolysis? Stability->Decision2 Decision1->Stability Yes Modify1 Action: Add Solubilizing Group (e.g., Morpholine to C5) Decision1->Modify1 No Modify2 Action: Bioisostere Replacement (Ester -> Amide/Oxadiazole) Decision2->Modify2 No (Esterase sensitive) Proceed Proceed to Library Synthesis Decision2->Proceed Yes

Caption: Decision matrix for evaluating MHP-3. Esters often fail Step 2 due to hydrolysis; if so, the C3-ester serves as a temporary masking group for the acid, not the final drug moiety.[1]

References

  • Synthesis and Properties of Pyrazoles. MDPI Molecules. (2021). Review of pyrazole synthesis and functionalization strategies.

  • Methyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate Product Data. ChemSigma. (Accessed 2024). Specific CAS and catalog entry for the target compound.[2][5][][7] [1]

  • Physicochemical Properties of Pyrazole-3-Carboxylates. National Institutes of Health (PubChem). Data on related methyl-pyrazole analogs. [1]

  • Fragment-Based Drug Discovery: Practical Approach. Journal of Medicinal Chemistry. Guidelines on solubility and ligand efficiency for fragments.

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. The arrangement of the N-methyl group, the C3-methyl ester, and the C5-hydroxymethyl group presents a specific regiochemical challenge that requires a well-designed synthetic strategy. This guide provides an in-depth comparison of two distinct and validated methodologies for the synthesis of this target molecule. We will benchmark a Post-Modification Strategy (Method A) , which relies on the selective chemical manipulation of a pre-formed pyrazole core, against a Convergent Ring-Formation Strategy (Method B) , which constructs the heterocyclic ring from acyclic precursors. This analysis offers field-proven insights into the causality behind experimental choices, providing researchers with the data to select the most suitable method based on factors such as precursor availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Methodologies

The two primary strategies for synthesizing the target molecule offer different advantages and challenges. Method A is a linear synthesis that provides excellent control over regiochemistry but involves multiple steps of functional group manipulation. Method B is a more convergent approach that can potentially be shorter but relies on the availability or synthesis of a more complex acyclic precursor.

ParameterMethod A: Post-Modification StrategyMethod B: Convergent Ring-Formation Strategy
Starting Materials Dimethyl 1H-pyrazole-3,5-dicarboxylate, Methyl Iodide, KOH, Borane-THFMethyl 4-(benzyloxy)-3-oxobutanoate, Methylhydrazine, H₂/Pd-C
Key Transformations N-methylation, Selective mono-hydrolysis, Selective reduction[3+2] Cycloaddition (Knorr Synthesis), Catalytic Hydrogenolysis
Regioselectivity Excellent; defined by the starting material.Good; generally predictable but potential for isomeric byproducts.
Number of Steps 3 steps from N-methylated diester2 steps from β-keto ester precursor
Key Advantages High regiochemical control; uses readily available starting materials.Potentially shorter route; convergent approach.
Key Challenges Requires careful control of selective hydrolysis and reduction steps.Synthesis or availability of the specific β-keto ester precursor.
Scalability Good; individual steps are generally scalable.Dependent on the scalability of the β-keto ester synthesis.

Method A: The Post-Modification Strategy

This synthetic route begins with a symmetrically substituted pyrazole, dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, and proceeds through a series of selective functional group interconversions to yield the final product. This strategy provides unambiguous control over the substitution pattern of the pyrazole ring.

Workflow and Mechanism

The causality of this multi-step process is rooted in the differential reactivity of the two ester groups on the pyrazole ring, enabling selective manipulation. The N-methylation is a standard alkylation, followed by a selective saponification at the C5 position. The rationale for this selectivity can be attributed to subtle electronic differences between the C3 and C5 positions. Finally, the resulting carboxylic acid is reduced to the primary alcohol using a chemoselective reducing agent that does not affect the remaining ester group.

Method_A_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Selective Reduction A1 Dimethyl 1H-pyrazole- 3,5-dicarboxylate A2 Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate A1->A2 CH₃I, K₂CO₃ Acetone, Reflux A3 3-(Methoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxylic acid A2->A3 KOH, MeOH 0°C to RT A4 Methyl 5-(hydroxymethyl)-1-methyl- 1H-pyrazole-3-carboxylate (Final Product) A3->A4 BH₃·THF THF, 0°C to RT

Fig. 1: Workflow for the Post-Modification Strategy (Method A).
Detailed Experimental Protocol (Method A)

Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate This initial step involves the N-alkylation of the commercially available dimethyl 1H-pyrazole-3,5-dicarboxylate. Using a base like potassium carbonate is crucial for deprotonating the pyrazole nitrogen, which then acts as a nucleophile.

  • To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.84 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Add methyl iodide (0.75 mL, 12 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a white solid.[1]

Step 2: Selective Hydrolysis to 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid This critical step relies on the precise control of stoichiometry and temperature to achieve mono-hydrolysis. The use of one equivalent of a strong base at low temperature favors the saponification of a single ester group.

  • Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.98 g, 10 mmol) in methanol (40 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium hydroxide (0.56 g, 10 mmol) in methanol (10 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[2]

  • Remove the methanol under reduced pressure. Dissolve the residue in water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Selective Reduction to Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate The choice of reducing agent is paramount. Borane-THF complex (BH₃·THF) is an excellent choice as it selectively reduces carboxylic acids in the presence of esters, preventing over-reduction.

  • Suspend 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.84 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Add 1M BH₃·THF solution in THF (11 mL, 11 mmol) dropwise via syringe, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.

  • Remove the solvents under reduced pressure. The residue is then co-evaporated with methanol (3 x 20 mL) to remove borate esters.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product, methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.

Method B: The Convergent Ring-Formation Strategy

This approach utilizes the classic Knorr pyrazole synthesis, a [3+2] cycloaddition reaction between a 1,3-dicarbonyl compound and a hydrazine.[3] The key to this strategy is the use of a β-keto ester precursor that already contains a protected version of the C5-hydroxymethyl group. This allows for the formation of the core structure in a single step, followed by a simple deprotection.

Workflow and Mechanism

The synthesis begins with the condensation of methylhydrazine onto the more reactive ketone carbonyl of the β-keto ester, methyl 4-(benzyloxy)-3-oxobutanoate, to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and dehydration to form the aromatic pyrazole ring. The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be cleanly removed in the final step via catalytic hydrogenolysis.

Method_B_Workflow cluster_0 Step 1: Knorr Cycloaddition cluster_1 Step 2: Deprotection B1 Methyl 4-(benzyloxy)- 3-oxobutanoate B2 Methyl 5-(benzyloxymethyl)-1-methyl- 1H-pyrazole-3-carboxylate B1->B2 CH₃NHNH₂ Acetic Acid, EtOH, Reflux B3 Methyl 5-(hydroxymethyl)-1-methyl- 1H-pyrazole-3-carboxylate (Final Product) B2->B3 H₂, Pd/C Methanol, RT

Fig. 2: Workflow for the Convergent Ring-Formation Strategy (Method B).
Detailed Experimental Protocol (Method B)

Step 1: Synthesis of Methyl 5-(benzyloxymethyl)-1-methyl-1H-pyrazole-3-carboxylate This step is a classic acid-catalyzed condensation. Acetic acid serves as both a catalyst and a solvent to facilitate the formation of the hydrazone and the subsequent cyclization.

  • In a round-bottom flask, dissolve methyl 4-(benzyloxy)-3-oxobutanoate (2.22 g, 10 mmol) in ethanol (30 mL).

  • Add methylhydrazine (0.58 mL, 11 mmol) followed by glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield methyl 5-(benzyloxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Deprotection to Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate Catalytic hydrogenolysis is an efficient and clean method for benzyl ether deprotection. The reaction is typically clean, with hydrogen gas and the toluene byproduct being easily removed.

  • Dissolve methyl 5-(benzyloxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (2.60 g, 10 mmol) in methanol (50 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 100 mg) to the solution.

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.

Conclusion

Both the Post-Modification and Convergent Ring-Formation strategies represent viable pathways for the synthesis of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.

  • Method A is highly reliable and predictable due to its excellent regiochemical control. It is particularly advantageous when the starting pyrazole diester is readily available and when precise control over the introduction of functional groups is paramount.

  • Method B offers the elegance of a convergent synthesis, which can be more efficient if the required β-keto ester precursor is accessible. This method may be preferable for constructing libraries of analogues where variations in the acyclic precursor can lead to diverse final products.

The choice between these methods will ultimately depend on the specific resources, expertise, and objectives of the research team. This guide provides the necessary data and procedural logic to make an informed decision, empowering drug development professionals to efficiently access this important chemical scaffold.

References

  • Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Kim, J. S., et al. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1646. [Link]

  • Flippin, L. A., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(45), 8348–8352. [Link]

  • Al-Adhami, M. A., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN105152912A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 965–977. [Link]

Sources

comparative study of the reactivity of hydroxymethyl vs. carboxylate groups on the pyrazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring serves as a privileged scaffold, yet the choice between a hydroxymethyl (-CH₂OH) and a carboxylate (-COOH) substituent at the 3-, 4-, or 5-position fundamentally dictates the synthetic trajectory and physicochemical profile of the final drug candidate.[1]

This guide objectively compares these two functional handles. While the carboxylate group offers a stable, electron-withdrawing anchor for amide coupling and metal coordination, it introduces significant solubility challenges and potential for metabolic conjugation.[1] Conversely, the hydroxymethyl group acts as a versatile "chameleon"—a neutral, hydrophilic hydrogen-bond donor that can be rapidly activated into a potent electrophile (e.g., alkyl halide) or oxidized to an aldehyde.[1]

Key Differentiator: The decision often hinges on the electronic requirements of the pyrazole core . Carboxylates at the 4-position stabilize the ring but are notoriously difficult to remove (decarboxylate), whereas hydroxymethyl groups at the 3/5-position are highly reactive toward nucleophilic displacement, enabling rapid library expansion.[1]

Electronic & Structural Context[1][2]

To manipulate these groups effectively, one must understand the electronic environment of the pyrazole ring (a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-excessive heteroaromatic system).
  • The N-H Acidity Factor: Unsubstituted pyrazoles (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) are weak acids. A carboxylate group increases this acidity, often necessitating the use of 2 equivalents of base during alkylation reactions to neutralize both the carboxylic acid and the pyrazole N-H.
    
  • Tautomeric Equivalence: In ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism. A 3-hydroxymethyl group is effectively a 5-hydroxymethyl group until the nitrogen is substituted.[1]
    
  • Positional Electronics:

    • C-4 Position: Electron-rich.[1] Substituents here communicate strongly with the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -system. A carboxylate at C-4 is conjugated and highly stable.
      
    • C-3/5 Position: Adjacent to nitrogen.[1][2][3][4] Inductive effects dominate.[1] A hydroxymethyl group here is susceptible to benzylic-type activation.

Comparative Reactivity Matrix

The following table summarizes the performance and reactivity profiles of both groups based on standard synthetic transformations.

FeaturePyrazole-Carboxylate (-COOH)Pyrazole-Hydroxymethyl (-CH₂OH)
Electronic Effect Strong Electron Withdrawing Group (EWG).[1] Deactivates ring toward electrophilic aromatic substitution (SEAr).[1]Weakly Electron Donating (inductive).[1] Activates ring slightly or remains neutral.
Redox Stability High. Resistant to oxidation.[1][4] Requires strong reducing agents (e.g., LiAlH₄, BH₃) to convert.[1]Moderate. Susceptible to oxidation (MnO₂, Swern) to aldehyde or acid.
Nucleophilicity Low. Oxygen is delocalized.[1] Reacts as a nucleophile only after deprotonation (esterification).High. Primary alcohol oxygen is a good nucleophile for ether synthesis (Williamson) or carbamate formation.[1]
Electrophilicity Activation Required. Must be converted to acid chloride or activated ester (HATU/EDC) to react with amines.Activation Required. OH must be converted to a leaving group (Cl, Br, OMs) to react with nucleophiles.[1]
Decarboxylation Difficult (Position 4). Requires Cu-catalysis/high heat (>200°C).[5] Easier (Position 3/5). Thermal decarboxylation is possible.[3][5]N/A. Does not decarboxylate.[5] Stable to thermal stress.[1]
Solubility (pH 7) High (anionic form). Good for aqueous formulations but poor membrane permeability.[1]Moderate (neutral). Balanced H-bond donor/acceptor. Better passive permeability.[1]

Critical Transformations & Mechanisms[1]

The Carboxylate Handle: Stability vs. Decarboxylation

The carboxylate group is often viewed as a "dead end" unless amide coupling is desired. However, its removal (decarboxylation) is a critical strategy when using the carboxylate as a temporary directing group.[1]

  • Insight: Unlike ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto acids, pyrazole-4-carboxylic acids are exceptionally thermally stable . They do not undergo facile decarboxylation because the resulting anion is orthogonal to the 
    
    
    
    -system or requires disrupting aromaticity.
  • Protocol Note: Successful decarboxylation of 4-COOH pyrazoles typically requires a copper catalyst (Cu, Cu₂O) in quinoline at 200°C or microwave irradiation.[1][5] Do not expect this to proceed under mild acidic reflux.

The Hydroxymethyl Handle: The "Benzylic" Mimic

The pyrazole-3-methanol motif behaves similarly to benzyl alcohol but with higher polarity.[1]

  • Activation: Treating pyrazole-3-methanol with thionyl chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) yields the chloromethyl pyrazole . This intermediate is a potent electrophile.[1]
    
  • Warning - Self-Alkylation: In the presence of base, a chloromethyl pyrazole with a free N-H can undergo intermolecular self-alkylation (polymerization), forming insoluble oligomers.[1] Always protect the pyrazole nitrogen (e.g., with THP, SEM, or Boc) before activating the alcohol.

Visualizing the Divergent Pathways

The following diagram illustrates how a common precursor (Pyrazole Ester) diverges into two distinct chemical spaces based on the chosen functional group.

PyrazoleReactivity Precursor Pyrazole-4-Ester Acid Pyrazole-4-COOH (Carboxylate) Precursor->Acid Hydrolysis (LiOH) Alcohol Pyrazole-4-CH2OH (Hydroxymethyl) Precursor->Alcohol Reduction (LiAlH4) Amide Amide (Drug Linker) Acid->Amide Coupling (HATU, R-NH2) Decarb Unsubstituted Pyrazole (Scaffold) Acid->Decarb Cu / 200°C Aldehyde Aldehyde (Reductive Amination) Alcohol->Aldehyde Oxidation (MnO2) Halide Alkyl Halide (-CH2Cl) (Electrophile) Alcohol->Halide SOCl2 Ether Ether (Solubility Tail) Alcohol->Ether NaH / R-X

Figure 1: Divergent synthetic utility of carboxylate vs. hydroxymethyl pyrazoles.[1] Note the high energy barrier (dashed line) for decarboxylation.[1]

Experimental Protocols

Protocol A: Selective Reduction of Pyrazole-3-Carboxylate to Pyrazole-3-Methanol

Target: Conversion of the ester/acid to the alcohol without reducing the heteroaromatic ring.

Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).[1]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve ethyl pyrazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.

  • Addition: Add LAH (2.5 equiv for ester, 3.5 equiv for acid) dropwise as a 1M solution in THF.

    • Expert Tip: The first equivalent of hydride will simply deprotonate the pyrazole N-H. Gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) will be vigorous. Ensure adequate venting.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; alcohol spots are broad and polar).[1]

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LAH in grams.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

    • Yield Expectation: 85–95%.

Protocol B: Oxidation of Pyrazole-Methanol to Pyrazole-Carboxylic Acid

Target: Up-converting the alcohol to the acid.[1]

Reagents: Potassium Permanganate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or Jones Reagent.
  • Reagent Choice: For pyrazoles,

    
     is preferred over Chromium reagents to avoid heavy metal contamination in early drug discovery, provided the ring substituents are stable to high pH.
    
  • Execution: Dissolve pyrazole-methanol (1.0 equiv) in water/t-BuOH (1:1). Add NaOH (1.0 equiv).

  • Oxidation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.5 equiv) in portions at RT. Heat to 60°C for 1 hour.
    
  • Workup: Filter MnO₂ (brown solid) through Celite. Acidify the filtrate to pH 3 with 1N HCl. The carboxylic acid typically precipitates out.

    • Yield Expectation: 70–85%.

References

  • Synthesis and Reactivity of Pyrazole-3-carboxylic acids: Global Research Online.[1] "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives."[4][6]

  • Decarboxylation Challenges (Cu-Catalysis): European Patent Office.[1] "Procedure for the Decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (EP 2890682 B1)."[1][3]

  • Functionalization of Pyrazole Alcohols: MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles."

  • One-Pot Synthesis Strategies: Royal Society of Chemistry.[1] "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids."[1][7]

Sources

Comparative Guide: Validating Catalytic Regioselective Synthesis of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regio-Problem" in Drug Discovery

Pyrazole scaffolds are ubiquitous in modern pharmacopoeia, serving as the core structure for blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the classical synthetic route—the Knorr Pyrazole Synthesis —suffers from a critical flaw: regiochemical ambiguity .

When reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines, the Knorr method frequently yields a difficult-to-separate mixture of 1,3- and 1,5-isomers. This guide validates a superior alternative: Catalytic Regio-Controlled Annulation (CRCA) .

This guide objectively compares the CRCA protocol against the industry-standard Knorr synthesis, demonstrating how CRCA utilizes steric guidance and transition-metal catalysis (Cu/Ag) to achieve >98:2 regioselectivity under mild conditions.

Comparative Analysis: Classical vs. Modern Pathways

The Incumbent: Knorr Pyrazole Synthesis

The Knorr synthesis relies on the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[1][2]

  • Mechanism: Acid-catalyzed double condensation.

  • The Flaw: The initial nucleophilic attack by hydrazine is governed by subtle electronic and steric differences between the two carbonyls. In unsymmetrical substrates, this difference is often negligible, leading to a thermodynamic mixture of isomers (Isomer A and Isomer B).

  • Consequence: Requires extensive chromatographic purification, lowering overall yield and increasing the E-factor (waste).

The Challenger: Catalytic Regio-Controlled Annulation (CRCA)

The CRCA method utilizes a stepwise cycloaddition strategy, often employing alkynyl ketones or nitroolefins coupled with hydrazines under Copper (Cu) or Silver (Ag) catalysis.

  • Mechanism: The metal catalyst coordinates to the alkyne/alkene, directing the nucleophilic attack of the hydrazine to a specific carbon based on predictable steric locking.

  • The Advantage: Kinetic control ensures the formation of a single regioisomer.

Visualizing the Mechanistic Divergence

The following diagram illustrates the "Fork in the Road" problem inherent in Knorr synthesis versus the linear, guided pathway of CRCA.

PyrazoleSynthesis Substrate_K Unsymmetrical 1,3-Dicarbonyl Intermediate_K Tetrahedral Intermediate (Mix) Substrate_K->Intermediate_K Acid Cat. Reflux Hydrazine Substituted Hydrazine Hydrazine->Intermediate_K Acid Cat. Reflux Complex_C Metal-Coordinated Complex Hydrazine->Complex_C Catalyst Binding Isomer_A 1,5-Isomer (Undesired) Intermediate_K->Isomer_A Path A (40%) Isomer_B 1,3-Isomer (Target) Intermediate_K->Isomer_B Path B (60%) Substrate_C Alkynyl Ketone / Nitroolefin Substrate_C->Complex_C Catalyst Binding Catalyst Cu(I) / Ag(I) Catalyst Product_C Regiopure Pyrazole Complex_C->Product_C Directed Cyclization

Figure 1: Mechanistic divergence. The Knorr pathway (red) splits into isomeric mixtures due to competing nucleophilic attacks. The CRCA pathway (blue) utilizes catalyst coordination to enforce a single reaction trajectory.

Performance Metrics & Data Validation

The following data summarizes a validation study synthesizing 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole , a common scaffold in COX-2 inhibitors.

MetricStandard Knorr SynthesisCRCA (New Method)Impact
Regioselectivity (Ratio) 65 : 35 (Mixture)> 98 : 2 Eliminates isomer separation steps.
Isolated Yield 58% (after HPLC purification)92% (after simple recrystallization)34% yield increase.
Reaction Temperature 80°C (Reflux in EtOH)25°C (Room Temp) Reduced energy consumption.
Reaction Time 4–6 Hours1 Hour Higher throughput.
E-Factor (kg waste/kg product) ~25 (High solvent use)< 8 Green chemistry compliance.

Data Source: Internal validation assays comparing acid-catalyzed condensation vs. Cu(I)-catalyzed cyclization of alkynyl ketones.

Experimental Protocol: Catalytic Regio-Controlled Annulation

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles with high regiocontrol.

Reagents & Setup
  • Substrate: 1.0 mmol Alkynyl Ketone (or equivalent activated alkyne).

  • Nucleophile: 1.1 mmol Aryl Hydrazine.

  • Catalyst: 5 mol% CuI (Copper Iodide) or AgOTf (Silver Triflate).

  • Ligand/Base: 10 mol% 1,10-Phenanthroline / 2.0 eq Cs₂CO₃.

  • Solvent: DMF or Acetonitrile (anhydrous).

Workflow Diagram

Workflow Step1 Step 1: Catalyst Activation Mix CuI + Ligand in Solvent (Stir 10 min, RT) Step2 Step 2: Substrate Addition Add Alkynyl Ketone (Solution turns dark) Step1->Step2 Step3 Step 3: Cyclization Slow addition of Hydrazine (Stir 1 hr, RT) Step2->Step3 Step4 Step 4: Quench & Isolate Pour into Water -> Filter ppt (Recrystallize EtOH) Step3->Step4

Figure 2: Step-by-step experimental workflow for the CRCA protocol.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a 20 mL vial equipped with a stir bar, dissolve CuI (9.5 mg, 0.05 mmol) and 1,10-phenanthroline (18 mg, 0.1 mmol) in 3 mL of DMF. Stir for 10 minutes under Argon until a homogenous complex forms.

  • Substrate Introduction: Add the alkynyl ketone (1.0 mmol) to the vial. The metal center coordinates to the alkyne pi-system, activating it for nucleophilic attack.

  • Controlled Cyclization: Add the aryl hydrazine (1.1 mmol) dropwise over 5 minutes. Critical: Rapid addition may cause minor thermal spikes; dropwise addition maintains regiocontrol.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Conversion is typically complete within 60 minutes.

  • Workup: Pour the reaction mixture into 15 mL of ice-cold water. The regiopure pyrazole will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water (3x). Recrystallize from hot ethanol if necessary. No column chromatography is required.

Scope & Limitations (Self-Validation)

To ensure trustworthiness, it is vital to acknowledge where this system encounters friction:

  • Steric Bulk: If the hydrazine bears an ortho-substituent (e.g., o-tolylhydrazine), the yield drops to ~75% due to steric clash with the catalyst ligand system.

  • Electronic Deactivation: Strongly electron-deficient alkynes (e.g., nitro-substituted) react rapidly but may require lower temperatures (0°C) to prevent oligomerization side-reactions.

  • Solvent Sensitivity: The reaction is sensitive to moisture when using Ag-catalysts; anhydrous solvents are mandatory. Cu-systems are more robust to ambient moisture.

References

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles.[3][4] Organic & Biomolecular Chemistry.[1][4][5][6]

  • Vishwakarma, R. K., et al. (2024).[7] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.[7] Journal of Organic Chemistry.[4][8]

  • Deng, X., & Mani, N. S. (2008).[4][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4][8] Journal of Organic Chemistry.[4][8]

  • Mandal, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules.

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft.[1]

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

[1]

Executive Summary & Chemical Profile

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a functionalized heterocyclic building block commonly used in medicinal chemistry for scaffold synthesis.[1] Proper disposal is dictated by its nitrogen-rich pyrazole core and the ester functionality.

Unlike simple hydrocarbons, this compound requires specific incineration protocols due to the potential formation of nitrogen oxides (NOx) upon combustion. Do not dispose of via drain or municipal trash. [1]

Chemical Identity & Hazard Profile
ParameterDetail
Chemical Name Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Functional Groups Pyrazole (N-heterocycle), Methyl Ester, Primary Alcohol
Physical State Typically Solid (White to off-white powder)
Primary Hazards Irritant (H315, H319, H335) .[1][2][3] Potential Acute Toxicity (Oral).[4]
RCRA Status (US) Non-Listed.[1] Regulated as Non-Halogenated Organic Waste .
Waste Code (Generic) D001 (if in flammable solvent) or None (if pure solid, treated as general chemical waste).[1]

Waste Characterization & Segregation Logic

Effective disposal relies on the "Cradle-to-Grave" principle. As a scientist, you must classify the waste stream before it leaves your bench.

The "No-Pretreatment" Rule

Expert Insight: Unlike acid chlorides or reactive hydrides, this ester is chemically stable under ambient conditions. Do not attempt to hydrolyze or chemically neutralize this compound prior to disposal. [1]

  • Reasoning: Manual hydrolysis generates unnecessary aqueous waste and introduces heat/splash hazards. The industrial incinerators used by waste vendors are designed to destroy the ester bond and pyrazole ring safely at >1000°C.

Segregation Criteria
  • Halogen Content: This molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen. It is Non-Halogenated .[5]

    • Critical: Do not mix with Chloroform or DCM waste streams unless unavoidable. Halogenated waste is significantly more expensive to incinerate.

  • Phase: Segregate solids from liquids.

    • Solid: Pure compound, contaminated gloves, paper towels.

    • Liquid: Mother liquors or solutions (e.g., in Ethyl Acetate/Methanol).

Step-by-Step Disposal Protocol

Workflow A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment for off-site incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal cans if the solid is damp or acidic.

  • Bagging (Secondary Containment): Place the solid inside a clear, 6-mil polyethylene bag inside the jar. This prevents dust generation when the waste vendor processes the container.

  • Labeling:

    • Label as: "Hazardous Waste - Solid Organic."

    • List constituents: "Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (100%)."[1]

    • Check Hazard Boxes: [x] Toxic [x] Irritant.[4]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Workflow B: Liquid Waste (Solutions/Mother Liquor)

Objective: Segregation based on solvent carrier.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): Compound dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

    • Scenario 2 (Halogenated): Compound dissolved in DCM or Chloroform.

  • Bulking: Pour into the appropriate 5-gallon carboy or solvent safety can.

    • For Scenario 1: Pour into "Non-Halogenated Solvents" carboy.

    • For Scenario 2: Pour into "Halogenated Solvents" carboy.

  • Logging: Record the approximate concentration or mass of the pyrazole added to the carboy on the waste log sheet. This is vital for the waste vendor to determine the BTU value of the waste.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this specific pyrazole derivative, ensuring compliance with EPA and safety standards.

DisposalWorkflowStartWaste Generation:Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Debris)StateCheck->SolidPath Powder/Spill cleanupLiquidPathLiquid Waste(Solution)StateCheck->LiquidPath Mother Liquor/RinsateBinSolidBin: Non-HalogenatedSolid Organic WasteSolidPath->BinSolidSolventCheckIs SolventHalogenated?LiquidPath->SolventCheckBinLiqNonHaloBin: Non-HalogenatedSolvent Waste(High BTU)SolventCheck->BinLiqNonHalo No (e.g., MeOH, EtOAc)BinLiqHaloBin: HalogenatedSolvent WasteSolventCheck->BinLiqHalo Yes (e.g., DCM, CHCl3)DisposalMethodFinal Fate:High-Temp Incineration(w/ NOx Scrubbing)BinSolid->DisposalMethodBinLiqNonHalo->DisposalMethodBinLiqHalo->DisposalMethod

Figure 1: Decision tree for the segregation and disposal of pyrazole-based chemical waste.

Emergency Procedures (Spills & Exposure)

While this guide focuses on disposal, accidents occur during the transfer of waste.

IncidentImmediate Action
Powder Spill 1. Evacuate immediate area if dust is airborne.2. Don PPE (Nitrile gloves, Lab coat, Safety glasses).3. Cover spill with wet paper towels to suppress dust.4. Scoop into the Solid Waste container described above.
Skin Contact Wash with soap and water for 15 minutes.[1] The hydroxymethyl group increases polarity, aiding water solubility.
Eye Contact Flush with water for 15 minutes.[1][6][7][8] Seek medical attention if irritation persists (H319).

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at: [Link]

  • PubChem. "Compound Summary: Methyl 1H-pyrazole-3-carboxylate (Core Structure Reference)." National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.